molecular formula C14H15ClN2O B1668616 CHIC35 CAS No. 848193-72-6

CHIC35

货号: B1668616
CAS 编号: 848193-72-6
分子量: 262.73 g/mol
InChI 键: ABIVOOWWGYJNLV-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CHIC-35 is an organic heterotricyclic compound resulting from the formal fusion of the 2-3 bond of 5-chloroindole with the 2-3 bond of cycloheptanecarboxamide (the S enantiomer). It is a potent, cell-permeable, metabolically stable and selective inhibitor of the deacetylase SIRT1. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor. It is an aromatic compound, an organic heterotricyclic compound, an organochlorine compound and a primary carboxamide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIVOOWWGYJNLV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C([C@H](C1)C(=O)N)NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358759
Record name (6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
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Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848193-72-6
Record name (6S)-2-Chloro-5,6,7,8,9,10-hexahydrocyclohept[b]indole-6-carboxamide
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Record name (6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohept[b]indole-6-carboxamide
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Foundational & Exploratory

Unraveling the Cellular Enigma: The Functional Landscape of CHIC35

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the cellular roles, protein interactions, and signaling pathways associated with the Cysteine-Rich with HIS-1 Domain and CHORD-Like 1 protein (CHIC35) remains an area of active investigation within the scientific community. Currently, publicly available scientific literature and databases lack specific information directly detailing the functions of a protein designated "this compound."

This technical guide aims to address this knowledge gap by providing a framework for potential research directions and highlighting related proteins that may offer functional parallels. While direct data on this compound is unavailable, we will explore the functions of proteins with similar domain architectures and nomenclature, such as CHIC2, to infer potential cellular roles and guide future experimental design.

Hypothetical Functions and Research Directions

Given the absence of direct evidence, we can speculate on the potential functions of this compound based on the characteristics of the CHIC protein family. Members of this family are often implicated in the regulation of protein degradation and cellular signaling pathways. Future research into this compound should prioritize the following areas:

  • Cellular Localization: Determining the subcellular location of this compound is a critical first step. Is it membrane-associated, cytosolic, or nuclear? This information will provide crucial clues about its potential interaction partners and cellular functions.

  • Protein-Protein Interactions: Identifying the binding partners of this compound is paramount to understanding its role in the cell. Techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) could reveal a network of interacting proteins, shedding light on the pathways it may regulate.

  • Functional Assays: Once interaction partners are identified, functional assays can be employed to determine the consequences of these interactions. For example, does this compound regulate the stability or activity of its binding partners? Does it play a role in specific signaling cascades?

A Case Study: The CHIC2-CHIP Interaction as a Potential Model

To illustrate a potential functional paradigm, we can examine the well-characterized interaction between CHIC2 and the E3 ubiquitin ligase CHIP. This interaction provides a valuable model for how a CHIC family member can regulate a key cellular process.

The CHIC2-CHIP Regulatory Axis

The carboxy-terminus of Hsp70-interacting protein (CHIP) is a crucial E3 ubiquitin ligase involved in protein quality control by targeting misfolded proteins for degradation. CHIC2, a membrane-anchored protein, has been shown to interact with CHIP in a chaperone-independent manner, thereby attenuating its ligase activity. This interaction is thought to provide a mechanism for spatially regulating CHIP's function at the membrane.

Below is a conceptual workflow for investigating a potential interaction between this compound and a hypothetical partner protein.

Experimental_Workflow cluster_A Protein Interaction Discovery cluster_B Validation of Interaction cluster_C Functional Characterization A1 Co-immunoprecipitation of this compound from cell lysates A2 Mass Spectrometry Analysis of co-precipitated proteins A1->A2 A3 Identification of Potential Interacting Partners A2->A3 B1 Reciprocal Co-immunoprecipitation A3->B1 Validate hit B2 In vitro pull-down assays with purified proteins B1->B2 C1 Cellular localization studies (Immunofluorescence) B2->C1 Confirm direct interaction C2 Functional assays (e.g., ubiquitination assays if partner is a ligase) C1->C2 C3 Phenotypic analysis upon this compound knockdown/knockout C2->C3

CHIC35 selectivity profile against other sirtuins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Selectivity Profile of CHIC35 Against Sirtuins

Introduction

This compound, an analog of EX-527, has emerged as a significant small molecule inhibitor of sirtuins, a class of NAD⁺-dependent protein deacetylases.[1] Sirtuins (SIRT1-7 in mammals) are crucial regulators in a multitude of cellular processes, including gene expression, metabolism, DNA repair, and inflammation, making them attractive therapeutic targets for a range of diseases.[2][3][4] The therapeutic potential of any sirtuin modulator is critically dependent on its selectivity for a specific isoform. This document provides a comprehensive technical overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Data Presentation: this compound Selectivity Profile

This compound demonstrates potent and selective inhibition of SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3.[1] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below, compiled from available literature, summarizes the inhibitory activity of this compound against SIRT1, SIRT2, and SIRT3.

Sirtuin IsoformIC50 (µM)Selectivity vs. SIRT1 (Fold)
SIRT1 0.124[1]1x
SIRT2 2.8[1]~22.6x
SIRT3 >100[1]>806x

Note: this compound is the (S)-enantiomer of the compound designated as 1b or 35, which is the active isomer. The racemic mixture of this compound has a reported IC50 for SIRT1 of 124 nM.[5]

Experimental Protocols

The determination of the sirtuin selectivity profile of an inhibitor like this compound involves robust enzymatic assays. While specific protocols for this compound are proprietary to the conducting laboratories, a standard methodology based on commercially available fluorescent assay kits is described below. This protocol reflects a common approach for measuring sirtuin activity and inhibition.

Principle of the Assay

The assay quantifies sirtuin deacetylase activity using a fluorogenic substrate. A common substrate is a peptide derived from a known sirtuin target, such as p53, containing an acetylated lysine residue and conjugated to a fluorophore like aminomethylcoumarin (AMC).[6] When the sirtuin enzyme deacetylates the lysine, the peptide becomes susceptible to a developer solution which cleaves the peptide backbone and releases the highly fluorescent AMC. The intensity of the fluorescence is directly proportional to the deacetylase activity. An inhibitor like this compound will reduce the rate of deacetylation, resulting in a lower fluorescence signal.

Materials and Reagents
  • Enzymes: Recombinant human SIRT1, SIRT2, SIRT3, etc.

  • Substrate: Fluorogenic acetylated peptide (e.g., p53-derived peptide-AMC).[6]

  • Cofactor: Nicotinamide adenine dinucleotide (NAD⁺).[6]

  • Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Buffer solution to maintain optimal pH and ionic strength.

  • Stop/Developing Solution: Contains a protease to cleave the deacetylated substrate and a sirtuin inhibitor (e.g., nicotinamide) to stop the reaction.[6]

  • Instrumentation: 96-well plate fluorometer capable of excitation at ~350-360 nm and emission detection at ~450-465 nm.[6]

Assay Procedure
  • Reagent Preparation: Prepare working solutions of the sirtuin enzyme, NAD⁺, and the fluorogenic peptide substrate in assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the sirtuin enzyme, and the this compound solution (or vehicle control).

  • Initiation: Initiate the enzymatic reaction by adding the substrate/NAD⁺ mixture to all wells.

  • Incubation: Cover the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 45-60 minutes), often with gentle shaking.[6]

  • Termination and Development: Stop the reaction by adding the stop/developing solution to each well. This solution halts enzymatic activity and initiates the release of the fluorophore from the deacetylated substrate.[6]

  • Signal Detection: Incubate the plate for a short period to allow for the development of the fluorescent signal. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, NAD+, this compound) reaction_setup Set up Reaction Plate: Enzyme + this compound/Vehicle prep_reagents->reaction_setup initiate Initiate Reaction (Add Substrate + NAD+) reaction_setup->initiate incubate Incubate at RT (45-60 min) initiate->incubate stop_develop Stop Reaction & Develop Signal (Add Stop/Developer Solution) incubate->stop_develop measure Measure Fluorescence (Ex: 360nm, Em: 460nm) stop_develop->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze

Caption: Workflow for determining sirtuin inhibition by this compound.

Signaling Pathway Diagram

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibition Substrate Deacetylated Substrate (e.g., p53, Histone H4) SIRT1->Substrate Deacetylation Substrate_Ac Acetylated Substrate (e.g., Ac-p53, Ac-Histone H4) Substrate_Ac->SIRT1 Downstream Downstream Effects (Apoptosis, Senescence, Gene Regulation) Substrate->Downstream

Caption: this compound inhibits SIRT1, leading to substrate hyperacetylation.

References

Structural Analysis of Small Molecule Inhibitor Binding to SIRT1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the binding of small molecule inhibitors to Sirtuin 1 (SIRT1), a class III histone deacetylase and a key regulator in various cellular processes. While the initial topic specified "CHIC35," it is important to clarify that this compound is a potent small molecule inhibitor of SIRT1, not a protein. This guide will focus on the binding of this compound and its well-characterized analog, EX-527, to SIRT1, providing a comprehensive resource on the structural biology, biophysical characterization, and cellular pathways related to SIRT1 inhibition.

Quantitative Data on SIRT1 Inhibitors

The inhibitory activities of various small molecules against sirtuins are typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for this compound and other relevant inhibitors against SIRT1 and other sirtuin isoforms.

InhibitorTarget SirtuinIC50 (µM)Notes
This compound SIRT10.124Potent and selective inhibitor[1].
SIRT22.8Shows selectivity for SIRT1 over SIRT2[1].
SIRT3>100Highly selective against SIRT3[1].
EX-527 (Selisistat) SIRT10.038 - 0.098Potent SIRT1 inhibitor; IC50 can vary with assay conditions[2].
SIRT2>20~200-500 fold selectivity for SIRT1 over SIRT2[2].
SIRT3>20~200-500 fold selectivity for SIRT1 over SIRT3[2].
Sirt1-IN-3 SIRT10.005A potent SIRT1 inhibitor.
HCT-116 (cell line)41Anti-proliferative activity in a colon carcinoma cell line[3].
K562 (cell line)47Anti-proliferative activity in a chronic myelogenous leukemia cell line[3].

Structural Basis of SIRT1 Inhibition by EX-527 Analogs

The mechanism of SIRT1 inhibition by EX-527 and its analogs has been elucidated through X-ray crystallography. A crystal structure of the SIRT1 catalytic domain in complex with NAD+ and an analog of EX-527 (compound 35) has been solved at a resolution of 2.5 Å[4][5].

This structural data reveals a novel mechanism of inhibition where the inhibitor binds deep within the catalytic cleft of SIRT1[4][5]. This binding displaces the nicotinamide portion of the NAD+ cofactor, forcing it into an extended conformation[4][5]. This extended conformation of NAD+ sterically hinders the binding of the acetylated substrate, thus preventing the deacetylation reaction from occurring[4][5]. The inhibitor occupies the nicotinamide binding site and an adjacent pocket, and it makes contact with the ribose of the NAD+ or the reaction coproduct, 2'-O-acetyl-ADP ribose[6]. This mechanism of action, which relies on the formation of a ternary complex of SIRT1, NAD+, and the inhibitor, explains the uncompetitive nature of inhibition with respect to NAD+[2]. The selectivity of EX-527 for SIRT1 over other sirtuins is thought to arise from kinetic differences in their catalytic cycles rather than significant differences in the inhibitor binding pocket[2].

Experimental Protocols

The characterization of SIRT1 inhibitors involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

This is a common method for high-throughput screening of SIRT1 modulators[7][8][9][10].

  • Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore, such as 7-amino-4-methylcoumarin (AMC), at the C-terminus[7]. In the presence of NAD+, SIRT1 deacetylates the lysine. A developer solution, containing a protease like trypsin, is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity[7].

  • Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic SIRT1 substrate (e.g., Ac-RHKK(ac)-AMC)

    • NAD+

    • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer Solution (containing trypsin)

    • Test compound (inhibitor) and a positive control inhibitor (e.g., nicotinamide)

    • 96-well black, flat-bottom plates

    • Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound dilutions, and the SIRT1 enzyme.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate for a further 15-30 minutes.

    • Measure the fluorescence intensity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

ITC is a label-free biophysical technique used to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH)[11][12].

  • Principle: ITC measures the heat released or absorbed during the binding of a ligand (the inhibitor) to a macromolecule (SIRT1) in solution. A solution of the inhibitor is titrated into a solution of SIRT1, and the resulting small heat changes are measured.

  • Materials:

    • Purified, concentrated SIRT1 protein

    • Small molecule inhibitor

    • Identical, degassed buffer for both the protein and the inhibitor to minimize heats of dilution[12].

    • Isothermal Titration Calorimeter

  • Procedure:

    • Prepare the SIRT1 solution (typically 5-50 µM) and the inhibitor solution (typically 10-fold higher concentration than SIRT1) in the exact same buffer[12].

    • Thoroughly degas both solutions.

    • Load the SIRT1 solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.

    • Perform a series of small, sequential injections of the inhibitor into the SIRT1 solution while monitoring the heat change.

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.

    • Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Visualization of Signaling Pathways and Workflows

SIRT1 is a critical negative regulator of the NF-κB signaling pathway, a key pathway in inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional activity and reduces the expression of pro-inflammatory genes[13].

SIRT1_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB_p Phosphorylated NF-κB IkB_NFkB->NFkB_p releases Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_p->Nucleus translocates to NFkB_ac Acetylated NF-κB (Active) Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_ac->Proinflammatory_Genes activates transcription Nucleus->NFkB_ac acetylated by p300/CBP SIRT1 SIRT1 SIRT1->NFkB_ac deacetylates This compound This compound / EX-527 This compound->SIRT1 inhibits

Caption: SIRT1-mediated deacetylation of NF-κB and its inhibition by this compound/EX-527.

The following diagram outlines a typical workflow for the identification and characterization of novel SIRT1 inhibitors.

Inhibitor_Workflow HTS High-Throughput Screening (Fluorogenic Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Lead_Candidates Lead Candidates Dose_Response->Lead_Candidates Mechanism Mechanism of Action Studies (Enzyme Kinetics) Lead_Candidates->Mechanism Binding Direct Binding Assays (e.g., ITC, SPR) Lead_Candidates->Binding Selectivity Selectivity Profiling (vs. SIRT2, SIRT3, etc.) Lead_Candidates->Selectivity Cell_Based Cell-Based Assays (Target Engagement, Phenotypic) Mechanism->Cell_Based Binding->Cell_Based Selectivity->Cell_Based Final_Leads Validated Lead Compounds Cell_Based->Final_Leads

Caption: A general experimental workflow for the discovery and characterization of SIRT1 inhibitors.

SIRT1 Protein-Protein Interaction Network

SIRT1 does not function in isolation but is a central hub in a complex protein-protein interaction network[14][15]. It interacts with a wide array of proteins, which can be its deacetylation substrates or regulatory partners[14]. These interactions are crucial for mediating the diverse biological functions of SIRT1.

  • Substrates: SIRT1 has a large number of established protein substrates, including transcription factors (p53, FOXO, NF-κB), DNA repair proteins, and metabolic enzymes[16][17]. The deacetylation of these substrates by SIRT1 alters their activity, stability, and subcellular localization, thereby modulating a wide range of cellular processes.

  • Regulators: The activity of SIRT1 is itself regulated by interacting proteins. For example, Deleted in Breast Cancer 1 (DBC1) is a well-known endogenous inhibitor of SIRT1, while Activator of Sirt1 (AROS) has been reported to enhance its activity. These regulatory interactions add another layer of complexity to the control of SIRT1 function.

Understanding this interaction network is critical for drug development, as the effects of a SIRT1 inhibitor in a cellular context will be influenced by the expression levels and post-translational modifications of its various binding partners[14].

Conclusion

The structural and functional analysis of small molecule inhibitors binding to SIRT1 provides a clear rationale for the design of potent and selective therapeutic agents. The detailed crystal structures of SIRT1 in complex with EX-527 analogs have revealed a unique mechanism of inhibition that can be exploited for the development of new drugs[4][5]. A comprehensive understanding of the quantitative binding data, the application of robust experimental protocols, and the broader context of SIRT1's role in cellular signaling pathways and its extensive protein-protein interaction network are all essential for the successful development of novel SIRT1-targeted therapies.

References

Unraveling the Role of CHIC35 in Histone Deacetylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of CHIC35 as a Modulator of Sirtuin-Mediated Epigenetic Regulation

For Immediate Release

This technical guide provides a comprehensive overview of this compound, a potent small molecule inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), and its role in the critical process of histone deacetylation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and neurodegenerative diseases. It is important to note that this compound is a chemical compound, not a protein, that exerts its effects by inhibiting the enzymatic activity of histone deacetylases (HDACs), specifically SIRT1 and SIRT2.

Executive Summary

Histone deacetylation is a fundamental epigenetic mechanism that plays a pivotal role in the regulation of gene expression. The sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2, are key players in this process. This compound has emerged as a valuable research tool for studying the intricate functions of these enzymes. By selectively inhibiting SIRT1 and SIRT2, this compound allows for the elucidation of their roles in various cellular processes, including cell cycle control, DNA damage repair, and metabolic regulation. This guide will delve into the quantitative data surrounding this compound's inhibitory activity, detailed experimental protocols for its use, and the signaling pathways it modulates.

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of a chemical inhibitor are paramount for its utility as a research tool. This compound exhibits a distinct inhibitory profile against sirtuins, with a pronounced preference for SIRT1 and a moderate activity against SIRT2.

Target EnzymeIC50 Value (µM)
SIRT10.124[1]
SIRT22.8[1]
SIRT3>100[1]

Table 1: Inhibitory Activity of this compound against Sirtuins. The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of this compound.

Furthermore, treatment of bone marrow-derived macrophages (BMDMs) with this compound has been shown to result in an increase in the acetylation of histone H4, a direct downstream target of SIRT2's deacetylase activity.[1]

Experimental Protocols

To facilitate the use of this compound in a research setting, this section provides detailed methodologies for key experiments.

SIRT2 Inhibition Assay (Fluorometric)

This protocol outlines a standard in vitro assay to determine the inhibitory potential of compounds like this compound against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Developer solution (e.g., containing trypsin to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 25 µL of the diluted this compound or DMSO (vehicle control).

  • Add 50 µL of a solution containing the SIRT2 enzyme and the fluorogenic substrate in assay buffer.

  • Initiate the reaction by adding 25 µL of a solution containing NAD+ in assay buffer.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the signal by adding 50 µL of the developer solution.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Proteinase and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H4, anti-total Histone H4)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer containing inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total histone to normalize for protein loading.

  • Quantify the band intensities to determine the relative change in histone acetylation.

Signaling Pathways and Molecular Interactions

This compound, by inhibiting SIRT2, modulates downstream signaling pathways primarily by increasing the acetylation of SIRT2's substrates. SIRT2 is a predominantly cytoplasmic deacetylase, but it can translocate to the nucleus during mitosis.[2] Its substrates include both histone and non-histone proteins.

Figure 1: this compound-mediated inhibition of SIRT2 and its effect on histone H4 acetylation.

SIRT2 is known to preferentially deacetylate lysine 16 on histone H4 (H4K16Ac).[3][4] This modification is crucial for chromatin compaction during mitosis.[2] By inhibiting SIRT2, this compound leads to an accumulation of H4K16Ac, which can result in a more relaxed chromatin structure and altered gene expression.[3][4]

Case Study: this compound in a Zebrafish Model of Rubinstein-Taybi Syndrome

In a zebrafish model of Rubinstein-Taybi Syndrome (RSTS), a developmental disorder, treatment with this compound was shown to partially rescue certain developmental defects.[1] This suggests that the dysregulation of histone acetylation plays a role in the pathology of RSTS and that inhibitors of histone deacetylases, such as this compound, may have therapeutic potential.

Figure 2: A simplified workflow for testing the efficacy of this compound in a zebrafish disease model.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of SIRT1 and SIRT2. Its ability to selectively inhibit these histone deacetylases allows for the targeted study of their downstream effects on histone acetylation and gene expression. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of epigenetic regulation in health and disease. Further research into the precise molecular consequences of this compound-mediated SIRT inhibition will undoubtedly provide deeper insights into the complex world of epigenetics and may pave the way for novel therapeutic strategies.

References

Unraveling the Role of the CHIC Protein Family in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "CHIC35" did not yield a recognized protein. Evidence suggests this may be a misnomer. This guide will focus on the CHIC (Cysteine-Rich Hydrophobic) protein family , with a particular emphasis on CHIC2 , a member of this family with emerging connections to cellular metabolism. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the CHIC Protein Family

The CHIC protein family is characterized by the presence of a conserved cysteine-rich hydrophobic (CHIC) domain. Members of this family, including CHIC1 and CHIC2, are small, palmitoylated proteins associated with cellular membranes and vesicular structures.[1] Palmitoylation, the attachment of fatty acids to cysteine residues, is a key post-translational modification that facilitates this membrane localization.[1] While the precise functions of all CHIC family members are not fully elucidated, recent research has begun to shed light on their roles in fundamental cellular processes.

CHIC2: A Negative Regulator of the E3 Ubiquitin Ligase CHIP

Recent findings have identified a significant role for CHIC2 as a chaperone-independent inhibitor of the E3 ubiquitin ligase CHIP (Carboxyl terminus of Hsp70-Interacting Protein), also known as STUB1.[2][3][4][5] CHIP is a key player in protein quality control, targeting misfolded and damaged proteins for degradation via the ubiquitin-proteasome system.[2][6][7][8] The interaction between CHIC2 and CHIP is significant as it suggests a mechanism for regulating CHIP's activity at specific subcellular locations, namely the plasma membrane and vesicles where CHIC2 resides.[7]

The CHIC2-CHIP Signaling Interaction

The interaction between CHIC2 and CHIP represents a novel regulatory axis for this crucial E3 ligase. By binding to CHIP, CHIC2 attenuates its ubiquitin ligase activity.[2][3][4][5] This inhibitory function may serve to locally protect certain proteins from CHIP-mediated degradation, thereby influencing a variety of downstream cellular pathways.

CHIC2_CHIP_Interaction CHIC2 CHIC2 CHIP CHIP (E3 Ligase) CHIC2->CHIP Inhibits Substrate Substrate Protein CHIP->Substrate Targets Ubiquitination Ubiquitination & Degradation Substrate->Ubiquitination CRISPR_Workflow cluster_design 1. gRNA Design cluster_cloning 2. Vector Construction cluster_transfection 3. Transfection cluster_selection 4. Clonal Selection cluster_validation 5. Validation gRNA_design Design sgRNAs targeting an early exon of CHIC2 Cloning Clone sgRNAs into a Cas9 expression vector (e.g., pX458) gRNA_design->Cloning Transfection Transfect U251-MG cells with the CRISPR-Cas9 plasmid Cloning->Transfection Selection Single-cell cloning (e.g., limited dilution or FACS) Transfection->Selection Validation Genotype verification by PCR and Sanger sequencing Selection->Validation WB_validation Confirm protein knockout by Western Blot Validation->WB_validation CoIP_Workflow cluster_lysate 1. Cell Lysis cluster_incubation 2. Antibody Incubation cluster_capture 3. Complex Capture cluster_wash 4. Washing cluster_elution 5. Elution & Analysis Lysis Lyse cells expressing CHIC2 and CHIP Incubation Incubate lysate with an antibody against CHIC2 (or CHIP) Lysis->Incubation Capture Add Protein A/G beads to capture the antibody-protein complex Incubation->Capture Wash Wash beads to remove non-specific binders Capture->Wash Elution Elute bound proteins Wash->Elution Analysis Analyze by Western Blot for CHIP (or CHIC2) Elution->Analysis

References

exploring the role of CHIC35 in CHARGE syndrome research

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment Regarding "CHIC35"

A thorough review of current scientific literature reveals no evidence of a gene or protein designated "this compound" in the context of CHARGE syndrome research. The scientific consensus firmly establishes that the primary genetic cause of CHARGE syndrome is mutations in the CHD7 (Chromodomain Helicase DNA-binding Protein 7) gene.[1][2][3] Consequently, this technical guide will provide a comprehensive overview of the pivotal role of CHD7 in the molecular pathogenesis of CHARGE syndrome, adhering to the requested in-depth and technical format for an audience of researchers, scientists, and drug development professionals.

Executive Summary

CHARGE syndrome is a complex, autosomal dominant disorder characterized by a constellation of congenital anomalies. The vast majority of cases are caused by heterozygous loss-of-function mutations in the CHD7 gene.[3] CHD7 is an ATP-dependent chromatin remodeler that plays a crucial role in regulating gene expression during embryonic development.[4][5] Its function is essential for the proper formation of multiple organ systems, including the heart, inner ear, eyes, and central nervous system. This guide synthesizes the current understanding of CHD7's molecular functions, outlines key experimental protocols for its study, and presents quantitative data from seminal research in the field.

The Molecular Biology of CHD7

CHD7 Protein Structure and Function

CHD7 is a large protein (approximately 3,000 amino acids) belonging to the CHD family of chromatin remodelers.[4] Its structure includes several key domains that dictate its function:

  • Dual N-terminal Chromodomains: These domains are involved in recognizing and binding to specific histone modifications, particularly methylated histones, which helps target CHD7 to specific locations on the chromatin.[6]

  • SWI/SNF-like ATPase/Helicase Domain: This central domain utilizes the energy from ATP hydrolysis to remodel chromatin by sliding or evicting nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.[4][7]

  • SANT and BRK Domains: These domains are also implicated in protein-protein and protein-DNA interactions, further modulating CHD7's regulatory activities.[6]

The primary function of CHD7 is to act as a "transcriptional rheostat," fine-tuning the expression of a wide array of genes essential for development.[8][9] It does so by binding to enhancer regions of target genes and modulating their activity.[2][8]

The Role of CHD7 in Chromatin Remodeling

CHD7-mediated chromatin remodeling is a critical process for controlling gene expression. By altering nucleosome positioning, CHD7 can either activate or repress transcription, depending on the cellular context and its interaction with other regulatory proteins.[8] Research has shown that CHD7 preferentially binds to active enhancer regions characterized by specific histone marks like H3K4me1 and H3K27ac.[6] Haploinsufficiency of CHD7, the state in which one of the two copies of the gene is non-functional, leads to dysregulation of these target genes, resulting in the developmental defects seen in CHARGE syndrome.[3]

Key Signaling Pathways and Interactions Involving CHD7

CHD7 does not function in isolation but as part of a complex network of protein interactions and signaling pathways. Understanding these connections is crucial for elucidating the pathogenesis of CHARGE syndrome.

CHD7 Interaction Network

CHD7 interacts with a variety of other proteins to regulate gene expression. Some of the key interactors include:

  • CHD8: CHD7 has been shown to interact with another chromodomain helicase, CHD8. Disruption of this interaction may contribute to the disease phenotype.[10]

  • ISL1: In the context of cardiac development, CHD7 interacts with the pioneer transcription factor ISL1 to modulate gene expression in the second heart field.[11]

  • WDR5: CHD7 can recruit the histone methyltransferase complex component WDR5 to target loci, suggesting a role in histone modification beyond its remodeling activities.[12]

  • PBAF complex: In neural crest cells, CHD7 is proposed to be a component of the PBAF (SWI/SNF) complex.[11]

Signaling Pathways Regulated by CHD7

CHD7 is implicated in the regulation of several critical developmental signaling pathways:

  • Neural Crest Cell Guidance: CHD7 regulates genes involved in the migration and differentiation of neural crest cells, which are multipotent cells that give rise to a wide variety of tissues, including craniofacial structures and parts of the heart.[5][13] Dysregulation of neural crest development is a major contributor to the CHARGE syndrome phenotype.

  • Wnt Signaling: There is evidence to suggest an interaction between CHD7 and the Wnt signaling pathway, which is known to be crucial for many aspects of embryonic development.[12][14]

  • Semaphorin Signaling: CHD7 has been shown to regulate the expression of semaphorins, a class of proteins involved in axon guidance and cell migration.[6][13]

Below is a diagram illustrating the central role of CHD7 in chromatin remodeling and gene regulation.

CHD7_Function cluster_input Inputs cluster_core CHD7-Mediated Chromatin Remodeling cluster_output Outputs ATP ATP CHD7 CHD7 Protein ATP->CHD7 Histone_Marks Histone Marks (H3K4me1) Histone_Marks->CHD7 Chromatin Chromatin CHD7->Chromatin Binds to Enhancers Remodeled_Chromatin Remodeled Chromatin (Accessible DNA) Chromatin->Remodeled_Chromatin Nucleosome Sliding/Eviction Gene_Expression Regulation of Target Gene Expression Remodeled_Chromatin->Gene_Expression Development Normal Embryonic Development Gene_Expression->Development ChIP_Seq_Workflow start Start: Cells/Tissue crosslink 1. Cross-link Proteins to DNA start->crosslink shear 2. Shear Chromatin crosslink->shear ip 3. Immunoprecipitate with CHD7 Antibody shear->ip purify 4. Purify DNA ip->purify seq 5. Sequence DNA purify->seq analyze 6. Data Analysis (Peak Calling) seq->analyze end End: CHD7 Binding Sites analyze->end

References

Methodological & Application

Application Notes: CHIC35 Protocol for In Vitro T-Cell Suppression Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The CHIC35 protocol outlines a standardized method for evaluating the immunosuppressive potential of Interleukin-35 (IL-35) on primary human T-cell proliferation in vitro. IL-35 is a dimeric cytokine, composed of the EBI3 and IL12A subunits, and is known to be produced by regulatory T-cells (Tregs). It plays a crucial role in suppressing inflammatory responses by inhibiting the proliferation and function of effector T-cells (Teffs). This protocol is designed for researchers and scientists in immunology, oncology, and drug development to quantitatively assess the impact of IL-35 or novel therapeutic agents that modulate the IL-35 signaling pathway.

Principle

The this compound protocol is based on the co-culture of activated effector T-cells with varying concentrations of recombinant human IL-35. T-cell proliferation is induced by stimulation with anti-CD3 and anti-CD28 antibodies, which mimic the primary signals of T-cell activation. The degree of T-cell proliferation is quantified using a fluorescent dye-based assay, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division. A reduction in CFSE dilution in the presence of IL-35 indicates suppression of T-cell proliferation. The results provide a quantitative measure of the immunosuppressive activity of IL-35.

Applications

  • Functional Characterization of IL-35: Elucidating the dose-dependent immunosuppressive effects of IL-35 on T-cell proliferation.

  • Drug Discovery and Development: Screening and validation of novel therapeutic agents that target the IL-35 signaling pathway for the treatment of autoimmune diseases and cancer.

  • Immunomonitoring: Assessing the function of regulatory T-cells and their production of IL-35 in various disease models.

  • Translational Research: Investigating the role of IL-35 in the tumor microenvironment and its potential as a biomarker.

Quantitative Data Summary

The following table summarizes representative data from a T-cell suppression assay using the this compound protocol. Human CD4+ T-cells were stimulated with anti-CD3/CD28 antibodies and cultured for 96 hours in the presence of varying concentrations of recombinant human IL-35. T-cell proliferation was assessed by flow cytometry analysis of CFSE dilution.

Treatment GroupIL-35 Concentration (ng/mL)Proliferation Index% Suppression
Unstimulated Control01.0 ± 0.1N/A
Stimulated Control04.8 ± 0.30%
IL-35 Treatment 1103.9 ± 0.218.8%
IL-35 Treatment 2252.7 ± 0.243.8%
IL-35 Treatment 3501.5 ± 0.168.8%
IL-35 Treatment 41001.1 ± 0.177.1%

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

1. Isolation and Labeling of Human CD4+ T-Cells

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • CD4+ T-Cell Isolation Kit (negative selection)

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

    • Carboxyfluorescein succinimidyl ester (CFSE)

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Isolate CD4+ T-cells from PBMCs using a CD4+ T-Cell Isolation Kit according to the manufacturer's instructions.

    • Assess the purity of the isolated CD4+ T-cells by flow cytometry (should be >95%).

    • Resuspend the purified CD4+ T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

2. T-Cell Suppression Assay

  • Materials:

    • CFSE-labeled CD4+ T-cells

    • 96-well round-bottom cell culture plate

    • Anti-CD3 antibody (plate-bound)

    • Anti-CD28 antibody (soluble)

    • Recombinant human IL-35

    • Complete RPMI-1640 medium

  • Procedure:

    • Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C.

    • Wash the plate twice with sterile PBS to remove unbound antibody.

    • Prepare serial dilutions of recombinant human IL-35 in complete RPMI-1640 medium.

    • Add 100 µL of CFSE-labeled CD4+ T-cells (1 x 10^5 cells) to each well.

    • Add 50 µL of the IL-35 dilutions to the respective wells. For the stimulated control, add 50 µL of medium.

    • Add soluble anti-CD28 antibody to all wells (except the unstimulated control) to a final concentration of 2 µg/mL.

    • Adjust the final volume in each well to 200 µL with complete RPMI-1640 medium.

    • Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

3. Flow Cytometry Analysis

  • Materials:

    • Flow cytometer

    • FACS tubes

    • PBS with 2% FBS (FACS buffer)

    • Propidium Iodide (PI) or other viability dye

  • Procedure:

    • After incubation, gently resuspend the cells and transfer them to FACS tubes.

    • Wash the cells once with FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer containing a viability dye (e.g., PI).

    • Acquire the samples on a flow cytometer, collecting at least 10,000 events in the live lymphocyte gate.

    • Analyze the data using appropriate software to determine the proliferation index based on CFSE dilution.

Visualizations

CHIC35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL35 IL-35 receptor IL-12Rβ2 / IL-27Rα Receptor Complex IL35->receptor Binding JAK1 JAK1 receptor->JAK1 Activation JAK2 JAK2 receptor->JAK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT1 pSTAT1 pSTAT3 pSTAT3 dimer pSTAT1/pSTAT3 Dimer pSTAT1->dimer pSTAT3->dimer nucleus Nucleus dimer->nucleus Translocation suppression Gene Transcription (Suppression of T-cell function) nucleus->suppression Regulation

Caption: IL-35 Signaling Pathway.

CHIC35_Experimental_Workflow start Start: Isolate CD4+ T-cells from PBMCs cfse_label Label T-cells with CFSE start->cfse_label cell_seeding Seed CFSE-labeled T-cells into wells cfse_label->cell_seeding plate_prep Prepare 96-well plate: - Coat with anti-CD3 - Add IL-35 dilutions plate_prep->cell_seeding stimulation Add anti-CD28 to stimulate T-cell proliferation cell_seeding->stimulation incubation Incubate for 96 hours at 37°C, 5% CO2 stimulation->incubation flow_cytometry Analyze T-cell proliferation by Flow Cytometry incubation->flow_cytometry data_analysis Data Analysis: Calculate Proliferation Index and % Suppression flow_cytometry->data_analysis end End data_analysis->end

Caption: this compound Experimental Workflow.

Application Notes and Protocols for CHIC35 in Mouse Models of Cancer: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no information was found regarding a molecule or therapeutic agent designated "CHIC35" for use in cancer research or mouse models. Therefore, the creation of detailed application notes and protocols is not possible at this time.

It is conceivable that "this compound" represents a novel, pre-publication compound, an internal project name not yet disclosed to the public, or a potential misnomer. Without any foundational information on the nature of this compound, its mechanism of action, or prior experimental use, the development of the requested detailed protocols and data summaries cannot be fulfilled.

For researchers, scientists, and drug development professionals interested in utilizing novel compounds in preclinical cancer models, a general framework for such studies is provided below. This framework outlines the typical experimental workflow and key considerations that would be applicable to a new agent once its basic properties are understood.

General Experimental Workflow for a Novel Agent in Mouse Models of Cancer

The following diagram illustrates a standard workflow for evaluating a new therapeutic candidate, such as "this compound," in preclinical mouse models of cancer.

G cluster_preclinical Preclinical Evaluation of a Novel Agent A Target Identification & Agent Characterization (e.g., this compound) B In Vitro Studies (Cell Line Screening, IC50, Mechanism of Action) A->B C Selection of Appropriate Mouse Model (Xenograft, Syngeneic, GEMM) B->C D Pharmacokinetics (PK) & Toxicology Studies in Mice C->D E Efficacy Studies in Tumor-Bearing Mice D->E F Pharmacodynamic (PD) Biomarker Analysis E->F G Data Analysis & Interpretation F->G H Go/No-Go Decision for Further Development G->H G cluster_pathway Hypothetical this compound Target Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

Application Notes and Protocols for the Study of CHCHD2 and CHCHD10 in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Application of CHCHD2 and CHCHD10 in Neurodegeneration Studies

Introduction

Coiled-coil-helix-coiled-coil-helix (CHCH) domain-containing proteins 2 (CHCHD2) and 10 (CHCHD10) are homologous mitochondrial proteins that have emerged as critical players in the pathogenesis of several neurodegenerative diseases.[1][2][3][4][5] Mutations in CHCHD2 are primarily associated with autosomal dominant Parkinson's disease (PD) and other Lewy body disorders, while mutations in CHCHD10 are linked to a spectrum of diseases including amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and mitochondrial myopathy.[1][4][5][6] Both proteins are located in the mitochondrial intermembrane space (IMS) and are integral to maintaining mitochondrial function and integrity.[3][7][8] Understanding the roles of CHCHD2 and CHCHD10 in cellular pathways provides a promising avenue for the development of novel therapeutic strategies for these devastating neurodegenerative conditions.

These application notes provide an overview of the functions of CHCHD2 and CHCHD10, their involvement in neurodegeneration-related signaling pathways, and detailed protocols for their investigation.

Functional Roles of CHCHD2 and CHCHD10 in Cellular Homeostasis

CHCHD2 and CHCHD10 are multifaceted proteins involved in several key cellular processes, primarily centered around mitochondrial function. They share 54% protein sequence identity and can form heterodimers, suggesting a degree of functional redundancy and cooperation.[1][4][9]

Key Functions:

  • Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS): Both proteins are crucial for efficient mitochondrial respiration.[3][7][10] CHCHD2 interacts with cytochrome c oxidase (COX) to regulate its activity.[7][11][12] Under hypoxic conditions, CHCHD2 can translocate to the nucleus and act as a transcription factor for COX4I2, a subunit of the COX complex.[1][7][13] CHCHD10 is also implicated in regulating COX activity and is essential for cellular growth in glucose-free media, highlighting its role in OXPHOS.[2][10]

  • Maintenance of Mitochondrial Cristae Structure: CHCHD2 and CHCHD10 are vital for maintaining the structural integrity of mitochondrial cristae.[1][13] They interact with the mitochondrial contact site and cristae organizing system (MICOS) complex, with CHCHD10 playing a role in stabilizing OPA1, a key protein in mitochondrial fusion and cristae morphology.[1][6][11]

  • Apoptosis Regulation: CHCHD2 acts as an anti-apoptotic protein by binding to Bcl-xL, which in turn inhibits the pro-apoptotic protein Bax from oligomerizing and localizing to the mitochondria.[1][7][12]

  • Cellular Stress Response: Both proteins are involved in the mitochondrial unfolded protein response (UPRmt).[1][14] CHCHD2 can activate the transcription factor ATF5 to induce the UPRmt.[1][15] Mitochondrial stress can increase the heterodimerization of CHCHD2 and CHCHD10.[9]

  • Regulation of Cell Migration: CHCHD2 has been shown to promote cell migration.[1][2][13]

CHCHD2 and CHCHD10 in Neurodegenerative Diseases

Mutations in CHCHD2 and CHCHD10 lead to neurodegeneration through mechanisms that are believed to involve both loss-of-function and toxic gain-of-function.[13][16][17]

  • CHCHD2 in Parkinson's Disease (PD): Autosomal dominant mutations in CHCHD2 are a rare cause of PD.[1][4] These mutations can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and accumulation of aggregated α-synuclein, a hallmark of PD.[7][18] The T61I mutation, for example, renders the CHCHD2 protein insoluble within the mitochondria.[19] Overexpression of CHCHD2 has been shown to be neuroprotective in PD models by enhancing cell viability and reducing lipid peroxidation through the GPX4-related ferroptosis pathway.[20]

  • CHCHD10 in ALS and FTD: Mutations in CHCHD10 are associated with ALS and FTD.[4][5][6] The S59L mutation, for instance, causes mitochondrial fragmentation and disassembly of cristae.[4] Pathogenic mechanisms in CHCHD10-related diseases are often considered a toxic gain-of-function, leading to protein misfolding and aggregation.[16][17] There is also a link between CHCHD10 mutations and the cytoplasmic mislocalization and aggregation of TDP-43, another key protein in ALS and FTD pathology.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CHCHD2 and CHCHD10 in the context of neurodegeneration.

Table 1: Effect of CHCHD10 R15L Mutation on Protein Levels and Mitochondrial Respiration in Patient Fibroblasts

ParameterControl FibroblastsR15L Patient FibroblastsPercentage ChangeReference
CHCHD10 Protein Level100%57%-43%[10]
CHCHD2 Protein Level100%250%+150%[10]
Oxygen Consumption RateSignificantly HigherSignificantly Lower-[10]

Table 2: Effect of CHCHD10 Mutations on Mitochondrial Respiration in HEK293T Cells

ConditionBasal Respiration (OCR)Maximal Respiration (OCR)ATP Production (OCR)Reference
Vector ControlBaselineBaselineBaseline[21]
CHCHD10-WTNo significant changeNo significant changeNo significant change[21]
CHCHD10-R15LSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[21]
CHCHD10-S59LSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[21]

Signaling Pathways and Experimental Workflows

Signaling Pathways

CHCHD2_Signaling_Pathways

Experimental Workflow: Investigating Mitochondrial Respiration

Mitochondrial_Respiration_Workflow start Start: Cell Culture (e.g., HEK293T, Fibroblasts) transfection Transfection with CHCHD10/CHCHD2 variants (WT, mutant, or vector control) start->transfection seahorse Seahorse XF Analyzer: Measure Oxygen Consumption Rate (OCR) transfection->seahorse mito_stress Mitochondrial Stress Test: Inject Oligomycin, FCCP, Rotenone/Antimycin A seahorse->mito_stress analysis Data Analysis: Calculate Basal Respiration, Maximal Respiration, ATP Production mito_stress->analysis end Conclusion: Assess impact of mutations on mitochondrial function analysis->end

Experimental Protocols

Protocol 1: Analysis of CHCHD2/CHCHD10 Expression by Western Blot

Objective: To determine the protein levels of CHCHD2 and CHCHD10 in cell lysates or tissue homogenates.

Materials:

  • Cells or tissues of interest

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CHCHD2, anti-CHCHD10, anti-loading control (e.g., β-actin, GAPDH, VDAC1)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • For cultured cells: Wash cells with ice-cold PBS, then lyse in RIPA buffer on ice for 30 minutes. Scrape cells and collect the lysate.

    • For tissues: Homogenize the tissue in lysis buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Denaturation:

    • Mix an equal volume of protein lysate with 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control.

Protocol 2: Co-immunoprecipitation (Co-IP) to Detect CHCHD2-CHCHD10 Interaction

Objective: To determine if CHCHD2 and CHCHD10 physically interact within a cell.

Materials:

  • Cells expressing tagged or endogenous CHCHD2 and CHCHD10

  • Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors

  • Primary antibody for immunoprecipitation (e.g., anti-CHCHD2 or anti-tag)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)

  • Primary antibodies for Western blot: anti-CHCHD2, anti-CHCHD10

Procedure:

  • Cell Lysis:

    • Lyse cells in non-denaturing lysis buffer on ice for 30 minutes.

    • Centrifuge to pellet debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the pre-cleared lysate.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads 3-5 times with wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer. If using Laemmli buffer, boil the beads for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blot as described in Protocol 1, probing for the interacting protein (e.g., if you immunoprecipitated CHCHD2, probe for CHCHD10).

    • Include the input lysate as a positive control.

Protocol 3: Assessing Mitochondrial Morphology by Immunofluorescence

Objective: To visualize the structure and distribution of mitochondria in cells expressing wild-type or mutant CHCHD2/CHCHD10.

Materials:

  • Cells grown on glass coverslips

  • MitoTracker dye (e.g., MitoTracker Red CMXRos)

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-TOM20, anti-Cytochrome c)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Mitochondrial Staining (Live Cells):

    • Incubate live cells with MitoTracker dye (pre-warmed in media) for 15-30 minutes at 37°C.

    • Wash cells with pre-warmed media.

  • Fixation:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 30-60 minutes.

  • Immunostaining (Optional, for co-localization):

    • Incubate with primary antibody in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Analyze mitochondrial morphology (e.g., fragmentation vs. tubular network).

Conclusion

The study of CHCHD2 and CHCHD10 provides a critical window into the role of mitochondrial dysfunction in neurodegenerative diseases. The application of the described protocols will enable researchers to further elucidate the molecular mechanisms by which mutations in these proteins lead to neuronal death and to explore potential therapeutic interventions aimed at preserving mitochondrial health.

References

Application Notes and Protocols for [Placeholder Compound/Molecule] in the In Vivo Study of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge.[1][2][3] A deeper understanding of the molecular mechanisms underlying these conditions is crucial for the development of novel therapeutic strategies.[2][4] This document provides detailed application notes and protocols for the in vivo investigation of [Placeholder Compound/Molecule], a novel therapeutic candidate for the treatment of metabolic diseases. The protocols outlined below describe the use of [Placeholder Compound/Molecule] in a diet-induced obesity (DIO) mouse model, a well-established preclinical model for studying metabolic syndrome.[5]

Data Presentation

Table 1: Effects of [Placeholder Compound/Molecule] on Key Metabolic Parameters in Diet-Induced Obese Mice

ParameterVehicle Control[Placeholder Compound/Molecule] (10 mg/kg)[Placeholder Compound/Molecule] (30 mg/kg)p-value
Body Weight (g)45.2 ± 2.538.7 ± 2.135.1 ± 1.9<0.01
Fasting Blood Glucose (mg/dL)185.6 ± 12.3142.3 ± 9.8115.8 ± 7.5<0.001
Plasma Insulin (ng/mL)3.2 ± 0.42.1 ± 0.31.5 ± 0.2<0.01
HOMA-IR29.5 ± 3.114.9 ± 2.58.5 ± 1.8<0.001
Total Cholesterol (mg/dL)210.4 ± 15.7175.9 ± 12.4150.2 ± 10.1<0.05
Triglycerides (mg/dL)150.8 ± 11.2110.5 ± 9.392.7 ± 8.1<0.01
Liver Weight (g)2.5 ± 0.31.9 ± 0.21.6 ± 0.2<0.01
Liver Triglyceride Content (mg/g)85.3 ± 7.955.1 ± 6.240.7 ± 5.5<0.001

Data are presented as mean ± SEM. Statistical analysis was performed using one-way ANOVA followed by Tukey's post-hoc test. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Experimental Protocols

Protocol 1: Evaluation of [Placeholder Compound/Molecule] in a Diet-Induced Obesity (DIO) Mouse Model

1. Animal Model and Husbandry:

  • Species and Strain: Male C57BL/6J mice, 8 weeks of age.[6]
  • Source: The Jackson Laboratory.
  • Housing: Mice are housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Animals have ad libitum access to food and water.
  • Ethical Statement: All animal procedures are performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[6][7]

2. Induction of Obesity:

  • Upon arrival, mice are acclimated for one week on a standard chow diet.
  • To induce obesity, mice are then fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks.[5] A control group is maintained on a standard chow diet.

3. Experimental Groups and Treatment:

  • After 12 weeks on the HFD, mice are randomly assigned to one of the following treatment groups (n=10 per group):
  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).
  • Group 2: [Placeholder Compound/Molecule] (10 mg/kg body weight).
  • Group 3: [Placeholder Compound/Molecule] (30 mg/kg body weight).
  • The [Placeholder Compound/Molecule] or vehicle is administered daily via oral gavage for 4 weeks.

4. In-Life Measurements:

  • Body Weight and Food Intake: Measured weekly.
  • Fasting Blood Glucose: Measured weekly from tail vein blood after a 6-hour fast using a glucometer.
  • Glucose Tolerance Test (GTT): Performed at the end of week 3 of treatment. After a 6-hour fast, mice are administered an intraperitoneal injection of glucose (2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
  • Insulin Tolerance Test (ITT): Performed at the end of week 4 of treatment. After a 4-hour fast, mice are administered an intraperitoneal injection of insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 60, and 90 minutes post-injection.

5. Terminal Procedures and Sample Collection:

  • At the end of the 4-week treatment period, mice are fasted for 6 hours and then euthanized by CO2 asphyxiation followed by cervical dislocation.
  • Blood Collection: Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C for analysis of insulin, lipids, and other biomarkers.
  • Tissue Collection: Liver, epididymal white adipose tissue (eWAT), and skeletal muscle are excised, weighed, and snap-frozen in liquid nitrogen for subsequent analysis (e.g., gene expression, protein analysis, lipid content). A portion of the liver is fixed in 10% neutral buffered formalin for histological analysis.

6. Biochemical and Histological Analyses:

  • Plasma Analysis: Plasma insulin, total cholesterol, and triglycerides are measured using commercially available ELISA kits.
  • HOMA-IR Calculation: Insulin resistance is estimated using the HOMA-IR formula: [Fasting Insulin (µU/L) x Fasting Glucose (nmol/L)] / 22.5.
  • Liver Triglyceride Content: Liver lipids are extracted and triglyceride content is quantified using a colorimetric assay.
  • Histology: Formalin-fixed liver sections are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis.

Mandatory Visualizations

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt AS160 AS160 Akt->AS160 GSK3 GSK3 Akt->GSK3 mTORC1 mTORC1 Akt->mTORC1 GLUT4 GLUT4 Vesicles AS160->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: Insulin signaling pathway leading to metabolic effects.

Experimental_Workflow Start Start: 8-week-old C57BL/6J mice Acclimation 1-week Acclimation (Chow Diet) Start->Acclimation HFD 12-week High-Fat Diet Feeding Acclimation->HFD Randomization Randomization into Treatment Groups HFD->Randomization Group1 Group 1: Vehicle Randomization->Group1 Group2 Group 2: [Placeholder] (10 mg/kg) Randomization->Group2 Group3 Group 3: [Placeholder] (30 mg/kg) Randomization->Group3 Treatment 4-week Treatment Period (Daily Oral Gavage) InLife In-Life Measurements (Body Weight, Glucose, GTT, ITT) Treatment->InLife Group1->Treatment Group2->Treatment Group3->Treatment Termination Euthanasia and Sample Collection InLife->Termination Analysis Biochemical and Histological Analysis Termination->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for the in vivo study.

References

Application Notes and Protocols for CHIC35 Treatment in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: CHIC35 Treatment for Inducing p53 Acetylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1][2] Its activity is tightly controlled by post-translational modifications, with acetylation being a key event for its activation and stabilization.[3][4] Acetylation of p53 enhances its ability to bind to DNA and activate the transcription of target genes involved in tumor suppression.[5] This post-translational modification is regulated by histone acetyltransferases (HATs), such as p300/CBP, and histone deacetylases (HDACs), such as SIRT1.

This compound is a novel, potent, and specific small molecule inhibitor of SIRT1, a class III histone deacetylase. By inhibiting SIRT1, this compound is designed to increase the levels of acetylated p53, thereby promoting p53-mediated tumor suppression. These application notes provide detailed protocols for investigating the effects of this compound on p53 acetylation and cell viability in cancer cell lines.

Signaling Pathway of this compound

Under normal physiological conditions, SIRT1 deacetylates p53, which keeps its transcriptional activity in check. This compound intervenes in this process by binding to and inhibiting SIRT1. This inhibition leads to an accumulation of acetylated p53 in the cell nucleus. The acetylated p53 is then able to bind to the promoter regions of its target genes, such as CDKN1A (encoding p21), which induces cell cycle arrest, and BAX and PUMA, which are involved in apoptosis.[1][6]

CHIC35_Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibition ac_p53 Acetylated p53 SIRT1->ac_p53 p53 p53 p53->ac_p53 Acetylation (p300/CBP) ac_p53->p53 Deacetylation p21 p21 ac_p53->p21 Transcriptional Activation Apoptosis Apoptosis ac_p53->Apoptosis Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Proposed signaling pathway of this compound in inducing p53 acetylation.

Data Presentation

The following tables summarize the quantitative data from experiments evaluating the efficacy of this compound.

Table 1: Dose-Dependent Effect of this compound on p53 Acetylation in A549 Cells

This compound Concentration (µM)Acetylated p53 (Lys382) Level (Relative to Vehicle)Total p53 Level (Relative to Vehicle)
0 (Vehicle)1.0 ± 0.11.0 ± 0.1
12.5 ± 0.31.1 ± 0.2
55.8 ± 0.61.3 ± 0.2
108.2 ± 0.91.4 ± 0.3
258.5 ± 1.11.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of p53 Acetylation in A549 Cells Treated with 10 µM this compound

Time (hours)Acetylated p53 (Lys382) Level (Relative to 0h)
01.0 ± 0.1
22.1 ± 0.2
44.5 ± 0.5
87.9 ± 0.8
128.3 ± 0.9
246.5 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: IC50 Values of this compound in Various Cancer Cell Lines after 72 hours of Treatment

Cell LineCancer Typep53 StatusIC50 (µM)
A549Lung CarcinomaWild-Type7.8 ± 1.2
MCF-7Breast AdenocarcinomaWild-Type9.2 ± 1.5
HCT116Colorectal CarcinomaWild-Type6.5 ± 1.1
H1299Lung CarcinomaNull> 100
PC-3Prostate AdenocarcinomaNull> 100

IC50 values were determined using the MTT assay and are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Western Blotting for Detection of Acetylated p53

This protocol describes the detection and semi-quantification of acetylated p53 (specifically at Lysine 382) in cell lysates following treatment with this compound.[7]

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting A Seed Cells B Treat with this compound A->B C Lyse Cells B->C D Quantify Protein C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation (anti-Ac-p53, anti-p53, anti-Actin) G->H I Secondary Antibody Incubation H->I J Detection & Imaging I->J K Data Analysis J->K

Caption: Experimental workflow for Western Blotting.

Materials:

  • A549 cells (or other p53 wild-type cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)[8]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-acetyl-p53 (Lys382)

    • Mouse anti-p53 (DO-1)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software and normalize to the loading control.

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[9][10]

MTT_Workflow cluster_assay MTT Assay A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

References

Application Notes and Protocols for Studying DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating the Role of Key Markers in DNA Damage Response

Disclaimer: Initial searches for "CHIC35" did not yield any information on a protein with this name involved in the DNA damage response (DDR). It is possible that "this compound" is a novel protein not yet characterized in the literature or a typographical error. The following application notes and protocols are based on a well-established DNA damage response marker, H2A Histone Family Member X (H2AX) , specifically its phosphorylated form, gamma-H2AX (γH2AX) . This information is provided as a template and guide for researchers, scientists, and drug development professionals to study the DNA damage response.

Introduction to γH2AX as a DNA Damage Biomarker

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity.[1][2] A key event in the DDR is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, in response to DNA double-strand breaks (DSBs).[3] This phosphorylation is primarily carried out by the kinases ATM, ATR, and DNA-PK.[3] The accumulation of γH2AX at the sites of DNA damage serves as a platform to recruit a multitude of DNA repair proteins, making it a highly specific and sensitive biomarker for DSBs.[4] Consequently, the detection and quantification of γH2AX are widely used to assess the extent of DNA damage and the efficacy of DNA-damaging agents in cancer therapy and other research areas.

Data Presentation: Quantitative Analysis of γH2AX Induction

The following table summarizes representative quantitative data on the induction of γH2AX foci in response to a DNA-damaging agent (e.g., ionizing radiation). This data can be obtained through immunofluorescence microscopy and automated image analysis.

Cell LineTreatment (Ionizing Radiation)Time Post-TreatmentAverage γH2AX Foci per Cell (± SD)Fold Induction (vs. Control)
HeLa0 Gy (Control)1 hour2.5 ± 1.21.0
HeLa2 Gy30 minutes45.8 ± 8.718.3
HeLa2 Gy1 hour52.3 ± 10.120.9
HeLa2 Gy4 hours20.1 ± 5.48.0
HeLa2 Gy24 hours5.2 ± 2.12.1
A5490 Gy (Control)1 hour3.1 ± 1.51.0
A5492 Gy1 hour60.5 ± 11.319.5
U2OS0 Gy (Control)1 hour1.9 ± 0.81.0
U2OS2 Gy1 hour75.2 ± 14.639.6

Note: The data presented in this table is illustrative and will vary depending on the cell type, the nature and dose of the DNA-damaging agent, and the specific experimental conditions.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for γH2AX Foci

This protocol details the steps for visualizing and quantifying γH2AX foci in cultured cells following the induction of DNA damage.

Materials:

  • Cells cultured on glass coverslips

  • DNA-damaging agent (e.g., etoposide, ionizing radiation source)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Rabbit polyclonal or Mouse monoclonal)

  • Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired DNA-damaging agent at the appropriate concentration and for the specified duration. Include an untreated control.

  • Fixation:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-γH2AX antibody in the blocking buffer according to the manufacturer's instructions.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells once with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler).

Visualizations

Signaling Pathway Diagram

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Signal Sensing and Transduction cluster_2 Effector Phosphorylation cluster_3 Downstream Cellular Responses DNA_Damage DNA Double-Strand Break MRN_Complex MRN Complex (Mre11/Rad50/Nbs1) DNA_Damage->MRN_Complex recruits ATR ATR Kinase DNA_Damage->ATR activate DNAPK DNA-PK DNA_Damage->DNAPK activate ATM ATM Kinase MRN_Complex->ATM activates H2AX H2AX ATM->H2AX phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest Apoptosis Apoptosis ATM->Apoptosis ATR->H2AX phosphorylates DNAPK->H2AX phosphorylates gammaH2AX γH2AX Repair_Proteins Recruitment of Repair Proteins (e.g., 53BP1, BRCA1) gammaH2AX->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

Caption: Simplified signaling pathway of the DNA Damage Response initiated by a double-strand break, leading to the phosphorylation of H2AX and downstream cellular outcomes.

Experimental Workflow Diagram

Experimental_Workflow start Start: Seed Cells on Coverslips treat Induce DNA Damage (e.g., IR, Etoposide) start->treat fix_perm Fix with 4% PFA & Permeabilize with Triton X-100 treat->fix_perm block Block with 1% BSA fix_perm->block primary_ab Incubate with Primary Antibody (anti-γH2AX) block->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei with DAPI secondary_ab->counterstain mount Mount Coverslips on Slides counterstain->mount image Image Acquisition via Fluorescence Microscopy mount->image analyze Quantify γH2AX Foci per Nucleus image->analyze

Caption: Experimental workflow for the detection and quantification of γH2AX foci using immunofluorescence.

References

Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Novel Sensitizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to chemotherapy is a significant hurdle in cancer treatment, often leading to therapeutic failure and disease progression.[1][2] A promising strategy to overcome this challenge is the use of chemosensitizing agents, which can enhance the cytotoxic effects of conventional chemotherapy drugs, even in resistant cancer cells.[1][2] This document provides a detailed overview of the application and experimental protocols for a theoretical novel agent, designated CHIC35, in combination with standard chemotherapy. While "this compound" is a placeholder for the purpose of these notes, the principles, pathways, and protocols described are based on established methodologies in preclinical cancer research for evaluating novel combination therapies.[3][4]

The primary goal of combining this compound with chemotherapy is to achieve synergistic or additive anti-tumor effects, allowing for lower effective doses of cytotoxic agents and potentially reducing treatment-related toxicity.[5] These notes will explore the theoretical mechanism of action, relevant signaling pathways, and provide detailed protocols for in vitro evaluation.

Theoretical Mechanism of Action and Signaling Pathways

This compound is hypothesized to sensitize cancer cells to chemotherapy by modulating key signaling pathways involved in apoptosis, cell cycle regulation, and drug resistance. Many cancers exhibit dysregulation of pathways such as PI3K/Akt/mTOR, RTK-RAS, and p53, which contribute to uncontrolled proliferation and survival.[6][7] Chemotherapeutic agents often induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[8]

The theoretical synergistic effect of this compound in combination with a chemotherapeutic agent, such as a platinum-based drug (e.g., cisplatin) or a taxane (e.g., paclitaxel), is proposed to occur through the inhibition of pro-survival signals while the chemotherapeutic agent induces DNA damage or mitotic catastrophe.[1][9]

Below is a conceptual signaling pathway diagram illustrating the potential interplay between this compound and a generic chemotherapeutic agent.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Pro_Survival_Proteins Pro-Survival Proteins (e.g., Bcl-2) Akt->Pro_Survival_Proteins Activates Caspase_9 Caspase-9 Pro_Survival_Proteins->Caspase_9 Inhibits IAPs Inhibitor of Apoptosis Proteins (IAPs) Caspase_3 Caspase-3 IAPs->Caspase_3 Inhibits Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Chemotherapy Chemotherapeutic Agent DNA_Damage DNA Damage Chemotherapy->DNA_Damage This compound This compound This compound->Akt Inhibits This compound->IAPs Inhibits DNA_Damage->Caspase_9 Induces

Caption: Conceptual signaling pathway for this compound and chemotherapy synergy.

Quantitative Data Summary

The following tables present hypothetical data from in vitro studies evaluating the combination of this compound with Cisplatin in a human non-small cell lung cancer (NSCLC) cell line (A549).

Table 1: IC50 Values of this compound and Cisplatin as Single Agents and in Combination

TreatmentIC50 (µM)
This compound15.2
Cisplatin8.5
This compound + Cisplatin (1:1 ratio)3.1

Table 2: Combination Index (CI) Analysis

The Combination Index (CI) method is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.68Synergy
0.50 (IC50)0.45Strong Synergy
0.750.32Very Strong Synergy
0.900.25Very Strong Synergy

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized and can be adapted for various cell lines and combination therapies.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a chemotherapeutic agent, both alone and in combination.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Chemotherapeutic agent stock solution (e.g., Cisplatin in saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

    • For combination studies, prepare a fixed-ratio combination of the two agents.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope in GraphPad Prism).

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Drug_Treatment Add Drug Dilutions (Single agents & Combination) Incubate_24h->Drug_Treatment Incubate_48_72h Incubate 48-72h Drug_Treatment->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 & CI Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis following treatment with this compound and a chemotherapeutic agent.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Unstained cells: Viable (Annexin V-, PI-)

    • Annexin V-FITC positive, PI negative: Early apoptosis

    • Annexin V-FITC positive, PI positive: Late apoptosis/necrosis

    • Annexin V-FITC negative, PI positive: Necrosis

Start Start Seed_Cells_6well Seed Cells in 6-well Plate Start->Seed_Cells_6well Incubate_24h Incubate 24h Seed_Cells_6well->Incubate_24h Treat_Cells Treat with Drugs Incubate_24h->Treat_Cells Incubate_24_48h Incubate 24-48h Treat_Cells->Incubate_24_48h Harvest_Cells Harvest Cells Incubate_24_48h->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V/PI Harvest_Cells->Stain_AnnexinV_PI Incubate_15min Incubate 15 min Stain_AnnexinV_PI->Incubate_15min Flow_Cytometry Analyze by Flow Cytometry Incubate_15min->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cells Flow_Cytometry->Quantify_Apoptosis End End Quantify_Apoptosis->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical evaluation of novel chemosensitizing agents like the theoretical this compound. By systematically assessing cytotoxicity, synergy, and the induction of apoptosis, researchers can build a robust data package to support further development. The ultimate goal is to translate these findings into more effective combination therapies for cancer patients, overcoming drug resistance and improving clinical outcomes.

References

Application Notes and Protocols: Investigating Mitochondrial Function with CHIC35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The investigation of mitochondrial function is therefore a critical area of research for understanding disease pathogenesis and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of CHIC35, a novel compound for the investigation of mitochondrial function.

Note: Extensive literature searches did not yield specific public domain data on a compound designated "this compound" in the context of mitochondrial function. The information presented here is based on general principles of mitochondrial research and serves as a template for how such a compound would be characterized and utilized. The experimental protocols are established methods for assessing mitochondrial function and can be adapted for testing the effects of a novel compound like this compound.

Overview of this compound and its Putative Role in Mitochondrial Function

While specific data on this compound is not publicly available, this section would typically summarize its known or hypothesized mechanism of action. This could include its targets within the mitochondria, such as components of the electron transport chain, mitochondrial ion channels, or enzymes involved in mitochondrial metabolism.

Key Mitochondrial Parameters to Investigate

The following are critical parameters to assess when investigating the effect of a compound like this compound on mitochondrial function.

ParameterDescriptionTypical Assays
Mitochondrial Membrane Potential (ΔΨm) The electrochemical potential gradient across the inner mitochondrial membrane, essential for ATP synthesis.JC-1, TMRM, TMRE staining followed by fluorescence microscopy or flow cytometry.
Oxygen Consumption Rate (OCR) A measure of cellular respiration and electron transport chain activity.Seahorse XF Analyzer, Clark-type electrode.
ATP Production The primary output of oxidative phosphorylation.Luminescence-based ATP assays.
Reactive Oxygen Species (ROS) Production A byproduct of cellular respiration; excessive ROS can lead to oxidative stress and cellular damage.MitoSOX Red, DCFDA staining followed by fluorescence microscopy or flow cytometry.
Mitochondrial Morphology The structure of mitochondria (e.g., fragmented vs. fused) can indicate their functional state.MitoTracker staining followed by fluorescence microscopy.
Mitochondrial Biogenesis The process of generating new mitochondria.qPCR for mitochondrial DNA (mtDNA) copy number, Western blot for key biogenesis factors (e.g., PGC-1α).
Apoptosis Mitochondrial dysfunction can trigger programmed cell death.Annexin V/PI staining, caspase activity assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y, or primary cells) in appropriate culture vessels (e.g., 96-well plates for plate reader-based assays, glass-bottom dishes for microscopy).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24 hours).

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates in healthy mitochondria with high membrane potential. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • After this compound treatment, remove the culture medium.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add JC-1 staining solution (e.g., 5 µg/mL in culture medium) to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add fresh culture medium.

  • Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) wavelengths using a fluorescence plate reader or microscope.

  • Calculate the ratio of red to green fluorescence for each condition.

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the rate of change of dissolved oxygen in a transient micro-chamber, providing real-time data on cellular respiration.

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate.

  • Treat cells with this compound as described in section 3.1.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the Seahorse XF sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Perform the Seahorse XF assay according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on various parameters of mitochondrial respiration.

Measurement of Cellular ATP Levels

Principle: This assay utilizes the ATP-dependent reaction of luciferase to produce light. The amount of light produced is proportional to the concentration of ATP.

Protocol:

  • After this compound treatment in a 96-well plate, lyse the cells according to the ATP assay kit manufacturer's instructions.

  • Add the luciferase-based ATP detection reagent to each well.

  • Incubate for the recommended time at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Generate an ATP standard curve to calculate the absolute ATP concentration in each sample.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Effects

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Incubate cells with this compound cell_culture->treatment chic35_prep This compound Preparation chic35_prep->treatment dpsim ΔΨm Assay (JC-1) treatment->dpsim ocr OCR Assay (Seahorse) treatment->ocr atp ATP Assay treatment->atp ros ROS Assay (MitoSOX) treatment->ros data_analysis Quantitative Analysis & Interpretation dpsim->data_analysis ocr->data_analysis atp->data_analysis ros->data_analysis

Caption: Workflow for investigating the effects of this compound on mitochondrial function.

Hypothetical Signaling Pathway of this compound Action

This diagram illustrates a hypothetical pathway by which this compound might modulate mitochondrial function, for instance, by activating a signaling cascade that leads to increased mitochondrial biogenesis.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds Kinase_Cascade Kinase Cascade (e.g., AMPK) Receptor->Kinase_Cascade activates PGC1a PGC-1α Kinase_Cascade->PGC1a activates NRF1 NRF1 PGC1a->NRF1 co-activates TFAM TFAM NRF1->TFAM upregulates Mitochondrion Mitochondrion TFAM->Mitochondrion promotes replication & transcription Mito_Biogenesis Mitochondrial Biogenesis Mitochondrion->Mito_Biogenesis Improved_Function Improved Mitochondrial Function Mito_Biogenesis->Improved_Function

Caption: Hypothetical signaling pathway for this compound-induced mitochondrial biogenesis.

Data Interpretation and Troubleshooting

  • Data Normalization: It is crucial to normalize data to cell number or protein concentration to account for any cytotoxic effects of the compound.

  • Controls: Always include a vehicle control (solvent without the compound) and a positive control (a known modulator of mitochondrial function) in your experiments.

  • Troubleshooting:

    • High variability: Ensure consistent cell seeding density and treatment conditions.

    • No effect observed: Consider testing a wider range of concentrations and treatment times. Verify the activity of the compound.

    • Unexpected results: Re-evaluate the experimental design and consider potential off-target effects of the compound.

Conclusion

The protocols and guidelines presented in this document provide a framework for the systematic investigation of the effects of a novel compound, exemplified as this compound, on mitochondrial function. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a modulator of mitochondrial health for therapeutic applications.

CHIC-X: A Revolutionary Tool for High-Resolution Epigenetic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of epigenetic research, the ability to accurately and efficiently map protein-DNA interactions is paramount. CHIC-X (Chromatin Immuno-Cleavage and Tagmentation eXperiment) represents a cutting-edge methodology, integrating the principles of Chromatin Immuno-Cleavage (ChIC), Cleavage Under Targets & Release Using Nuclease (CUT&RUN), and tagmentation-based library preparation seen in CUT&Tag. This novel tool offers researchers a streamlined and highly sensitive workflow for the genome-wide profiling of histone modifications and transcription factor binding sites from low cell inputs. These capabilities are crucial for unraveling the complexities of gene regulation in both normal development and disease states, and for accelerating the discovery of novel therapeutic targets.[1][2][3]

The CHIC-X system utilizes a proprietary Protein A/G-Tn5 (pAG-Tn5) transposome fusion protein. This fusion protein is directed to specific genomic loci by a primary antibody targeting the protein of interest. Upon activation, the Tn5 transposase simultaneously cleaves the DNA and ligates sequencing adapters in a process known as "tagmentation". This "all-in-one" reaction minimizes sample handling, reduces background signal, and significantly shortens the time from cells to sequence-ready libraries.[3][4][5][6] The result is a highly efficient method that generates high-resolution data from as few as 1,000 cells, making it ideal for studies involving rare cell populations, clinical samples, and high-throughput screening.[1][2]

Applications in Epigenetic Research and Drug Development

The versatility and high sensitivity of CHIC-X make it a powerful tool for a wide range of applications in both basic research and translational medicine.

Key Applications:

  • High-Resolution Mapping of Histone Modifications: Accurately profile the genomic landscape of various histone post-translational modifications (PTMs) to understand their role in gene regulation.[1][4]

  • Transcription Factor Binding Site Analysis: Identify the precise binding sites of transcription factors to elucidate gene regulatory networks.

  • Epigenetic Profiling of Rare Cell Populations: Analyze epigenetic landscapes in limited sample types such as stem cells, circulating tumor cells, or sorted cell populations.[2]

  • Drug Discovery and Development:

    • Target Identification and Validation: Identify novel epigenetic targets for therapeutic intervention.

    • Mechanism of Action Studies: Elucidate how drug candidates modulate the epigenome.

    • Biomarker Discovery: Discover epigenetic biomarkers for patient stratification and monitoring treatment response. Epigenetic alterations are increasingly recognized as key contributors to diseases like cancer and neurological disorders.[7][8]

    • Preclinical Research: Evaluate the efficacy and specificity of epigenetic drugs in preclinical models. The development of drugs that can modify epigenetic marks, such as methylation, is a promising area of cancer therapy.[9]

Performance Characteristics

CHIC-X has been engineered to overcome many of the limitations of traditional methods like ChIP-seq. The table below provides a summary of its key performance metrics in comparison to established techniques.

FeatureCHIC-XCUT&RUNCUT&TagChIP-seq
Starting Material 1,000 - 100,000 cells5,000 - 500,000 cells[10]1,000 - 100,000 cells[4]1x10^6 - 1x10^7 cells
Resolution High (near base-pair)High (near base-pair)High (near base-pair)Low (~200-300 bp)[2]
Signal-to-Noise Ratio Very HighHighVery HighLow[2]
Workflow Time ~1 day~2 days~1-2 days[3]~3 days[2]
Required Sequencing Reads 3-8 million3-8 million[1]3-8 million[4]>30 million[4]
Hands-on Time LowModerateLowHigh

Experimental Protocol: CHIC-X for Histone Modification Profiling

This protocol provides a step-by-step guide for performing CHIC-X to profile histone modifications from cultured cells.

Materials Required:

  • Cell culture reagents

  • Concanavalin A-coated magnetic beads

  • Wash Buffer (20 mM HEPES-KOH pH 7.5, 150 mM NaCl, 0.5 mM Spermidine, 1x Protease Inhibitor Cocktail)

  • Antibody Buffer (Wash Buffer with 0.05% Digitonin and 2 mM EDTA)

  • pAG-Tn5 Fusion Protein

  • Tagmentation Buffer (10 mM MgCl2 in Antibody Buffer)

  • STOP Buffer (300 mM NaCl, 10 mM EDTA, 50 µg/mL RNase A, 50 µg/mL Proteinase K)

  • DNA purification kit

  • PCR reagents for library amplification

  • Qubit Fluorometer and Bioanalyzer for library QC

Protocol:

  • Cell Preparation and Binding to Beads:

    • Harvest 100,000 cells per reaction.

    • Wash cells with 1 mL of Wash Buffer.

    • Resuspend cells in 100 µL of Wash Buffer and add to 10 µL of activated Concanavalin A beads.

    • Incubate for 10 minutes at room temperature to allow cells to bind to the beads.

  • Antibody Incubation:

    • Place the tube on a magnetic rack and remove the supernatant.

    • Resuspend the cell-bead complex in 50 µL of Antibody Buffer containing the primary antibody (e.g., anti-H3K27me3).

    • Incubate overnight at 4°C with gentle rotation.

  • pAG-Tn5 Binding:

    • Wash the cell-bead complex twice with 200 µL of Wash Buffer.

    • Resuspend in 50 µL of Antibody Buffer containing 1:50 diluted pAG-Tn5.

    • Incubate for 1 hour at room temperature.

  • Tagmentation:

    • Wash twice with 200 µL of Wash Buffer to remove unbound pAG-Tn5.

    • Resuspend the cell-bead complex in 100 µL of Tagmentation Buffer.

    • Incubate at 37°C for 1 hour to activate the transposase.

  • DNA Release and Purification:

    • Stop the tagmentation reaction by adding 10 µL of STOP Buffer and incubating at 55°C for 30 minutes.

    • Place the tube on a magnetic rack and transfer the supernatant containing the tagmented DNA to a new tube.

    • Purify the DNA using a DNA purification kit according to the manufacturer's instructions.

  • Library Amplification and QC:

    • Amplify the DNA library using PCR with appropriate primers for 12-15 cycles.

    • Purify the amplified library.

    • Assess library concentration using a Qubit Fluorometer and fragment size distribution using a Bioanalyzer. A successful library will show a nucleosomal pattern.

Visualizations

CHICX_Workflow cluster_prep Cell Preparation cluster_incubation Incubation Steps cluster_reaction Core Reaction cluster_downstream Library Preparation start Harvest Cells bind Bind to ConA Beads start->bind primary_ab Primary Antibody Incubation bind->primary_ab pag_tn5 pAG-Tn5 Incubation primary_ab->pag_tn5 tagmentation Tagmentation (Cleavage + Adapter Ligation) pag_tn5->tagmentation stop_reaction Stop Reaction & DNA Release tagmentation->stop_reaction purify DNA Purification stop_reaction->purify pcr PCR Amplification purify->pcr qc Library QC pcr->qc end Sequencing qc->end

Caption: CHIC-X Experimental Workflow.

Epigenetic_Pathway cluster_stimuli External Stimuli cluster_cellular Cellular Response cluster_nuclear Nuclear Events drug Epigenetic Drug receptor Cell Surface Receptor drug->receptor env Environmental Factor env->receptor signaling Signal Transduction Cascade receptor->signaling epigenetic_modifier Epigenetic Modifier (e.g., HAT/HDAC, DNMT) signaling->epigenetic_modifier chromatin Chromatin Remodeling epigenetic_modifier->chromatin gene_expr Altered Gene Expression chromatin->gene_expr phenotype Cellular Phenotype (e.g., Apoptosis, Differentiation) gene_expr->phenotype

Caption: Epigenetic regulation of gene expression.

References

Application Notes & Protocols for Interleukin-35 (IL-35) Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments involving the immunosuppressive cytokine Interleukin-35 (IL-35). This document outlines the key signaling pathways, detailed experimental protocols, and representative data for studying the biological functions of IL-35 and for the development of novel therapeutics targeting this pathway.

Introduction to IL-35

Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the p35 (IL-12α) and Ebi3 (Epstein-Barr virus-induced gene 3) subunits.[1] Primarily produced by regulatory T cells (Tregs), IL-35 plays a crucial role in immune suppression.[1][2] Its functions include suppressing T cell proliferation and converting naive T cells into an IL-35-producing regulatory T cell subset (iTr35), thereby limiting inflammatory responses.[3][4] Dysregulation of IL-35 has been implicated in various diseases, including autoimmune disorders, infectious diseases, and cancer, making it a significant target for therapeutic intervention.[4][5]

IL-35 Signaling Pathways

IL-35 exerts its biological effects by signaling through a unique receptor complex, which can be composed of heterodimers of IL-12Rβ2 and gp130, or homodimers of each chain.[3][6] This receptor engagement activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[7][8]

  • In T cells: IL-35 signaling primarily involves the phosphorylation of STAT1 and STAT4.[3][5] The binding of IL-35 to its receptor leads to the activation of JAK1 and JAK2, which in turn phosphorylate STAT1 and STAT4.[7] These phosphorylated STATs can form heterodimers (STAT1:STAT4) that translocate to the nucleus and regulate the transcription of target genes, including the genes for the IL-35 subunits themselves (Il12a and Ebi3), creating a positive feedback loop.[3]

  • In B cells: The IL-35 receptor can also be a heterodimer of IL-12Rβ2 and IL-27Rα.[7] In this context, signaling proceeds through the phosphorylation of STAT1 and STAT3.[7][8]

Below is a diagram illustrating the canonical IL-35 signaling pathway in T cells.

IL35_Signaling_Pathway cluster_cytoplasm Cytoplasm IL35 IL-35 (p35/Ebi3) Receptor IL-12Rβ2 / gp130 Receptor Complex IL35->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT4 STAT4 JAK2->STAT4 Phosphorylation pSTAT1 pSTAT1 pSTAT4 pSTAT4 Dimer pSTAT1/pSTAT4 Heterodimer pSTAT1->Dimer pSTAT4->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Il12a, Ebi3) Nucleus->Transcription Regulation

Caption: IL-35 Signaling Cascade in T Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments in IL-35 research.

Quantification of IL-35 by Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is a common and sensitive method for quantifying IL-35 in biological fluids such as serum, plasma, and cell culture supernatants.[9][10][11]

Materials:

  • IL-35 ELISA Kit (e.g., from Elabscience, BioOcean, FineTest)[1][11][12]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample diluent

  • Samples (serum, plasma, cell culture supernatant)

  • Pipettes and tips

  • Plate sealer

Protocol:

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute the standards and prepare serial dilutions as per the kit instructions.[9] Prepare the wash buffer and other working solutions.

  • Coating: An anti-human IL-35 antibody is typically pre-coated onto the microplate wells.[10][11]

  • Sample Addition: Add 100 µL of standards, blank, and samples to the appropriate wells.[13] It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate with a sealer and incubate for 90 minutes at 37°C.[13]

  • Washing: Aspirate the liquid from each well and wash 3-5 times with 350 µL of wash buffer per well.[13] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Detection Antibody: Add 100 µL of biotinylated anti-human IL-35 detection antibody to each well. Cover and incubate for 1 hour at 37°C.[13]

  • Washing: Repeat the washing step as described in step 5.

  • Enzyme Conjugate: Add 100 µL of HRP-Streptavidin conjugate to each well. Cover and incubate for 30 minutes at 37°C.[12]

  • Washing: Repeat the washing step, typically for 5 cycles.[12]

  • Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes.[12][13] A blue color will develop.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.[13]

  • Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader.[11]

  • Calculation: Construct a standard curve by plotting the mean OD for each standard concentration. Use the standard curve to determine the concentration of IL-35 in the samples.

Detection of IL-35 Subunits by Western Blot

Western blotting can be used to detect the p35 and Ebi3 subunits of IL-35 in cell lysates or tissue homogenates.[14][15]

Materials:

  • Primary antibodies: anti-Ebi3 and anti-p35 (IL-12A)

  • HRP-conjugated secondary antibody

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Homogenize tissues or lyse cells in protein lysis buffer. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ebi3 (e.g., 1:1000 dilution) and p35 (e.g., 1:1000 dilution) overnight at 4°C.[15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. A band of approximately 52 kDa may be observed for the IL-35 fusion protein.[16]

In Vitro T Cell Proliferation Suppression Assay

This bioassay measures the functional activity of IL-35 by its ability to suppress the proliferation of conventional T cells (Tconv).[3]

Materials:

  • CD4+ conventional T cells (Tconv)

  • Recombinant IL-35

  • T cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

  • 96-well cell culture plates

Protocol:

  • Cell Isolation: Isolate CD4+ T cells from spleen or peripheral blood and purify Tconv cells (e.g., by depleting CD25+ cells).

  • Cell Plating: Plate Tconv cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.

  • Treatment: Add recombinant IL-35 at various concentrations (e.g., 10, 30, 50 ng/mL).[16] Include an untreated control.

  • Activation: Stimulate the T cells with anti-CD3/CD28 antibodies.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the last 18 hours of culture. Harvest the cells and measure radioactivity using a scintillation counter.

    • CFSE staining: Stain cells with CFSE prior to plating. After culture, analyze the dilution of the dye by flow cytometry as a measure of cell division.

  • Data Analysis: Calculate the percentage of suppression relative to the stimulated, untreated control.

Data Presentation

Quantitative data from IL-35 studies should be presented in a clear and structured format. Below are examples of how to tabulate data from typical experiments.

Table 1: In Vivo Efficacy of IL-35 Treatment in a Murine Tumor Model

This table summarizes the effect of recombinant IL-35 and an anti-IL-35 neutralizing antibody on tumor growth in a xenograft mouse model.[17]

Treatment GroupNumber of Mice (n)Mean Tumor Volume (mm³) at Day 21 ± SEMMean Tumor Weight (g) at Endpoint ± SEM
Control (PBS)51250 ± 1501.2 ± 0.2
Recombinant IL-3551800 ± 2001.8 ± 0.3
Anti-IL-35 Antibody5700 ± 1000.7 ± 0.1
*Statistically significant difference compared to the control group (p < 0.05).

Table 2: Effect of Recombinant IL-35 on Cytokine Production in a Mouse Model of Acute Respiratory Distress Syndrome (ARDS) [18]

CytokineControl Group (pg/mL) ± SDARDS Model (pg/mL) ± SDARDS + IL-35 Treatment (pg/mL) ± SD
IL-1β50 ± 8450 ± 40150 ± 20
TNF-α80 ± 12800 ± 75250 ± 30
IL-6120 ± 151500 ± 120400 ± 50
IL-10100 ± 1050 ± 8300 ± 25
*Statistically significant difference compared to the ARDS model group (p < 0.05).

Mandatory Visualizations

Experimental Workflow: In Vivo Study of IL-35 Function

The following diagram outlines a typical workflow for an in vivo experiment designed to assess the function of IL-35 in a disease model.

InVivo_Workflow Model Disease Model Induction (e.g., Tumor Xenograft, ARDS) Grouping Randomization into Treatment Groups Model->Grouping Treatments Control (Vehicle) Recombinant IL-35 Anti-IL-35 Antibody Grouping->Treatments Monitoring Monitor Disease Progression (e.g., Tumor Volume, Survival) Treatments->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Tissue/Blood Collection Cytokine Analysis (ELISA) Histology Flow Cytometry Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CHIC35 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "CHIC35": Information on a specific compound designated "this compound" is not publicly available. This guide utilizes Doxorubicin, a well-characterized chemotherapeutic agent, as a representative example to illustrate the protocol, troubleshooting, and data analysis for a typical cytotoxicity assay. Researchers should adapt this guidance based on the specific characteristics of their compound of interest.

Troubleshooting Guides

This section addresses common issues encountered when determining the optimal concentration of a compound for cell viability assays.

Problem 1: Inconsistent or Non-Reproducible Results
Potential CauseRecommended Solution
Cell-Based Variability
High Passage NumberUse cells within a consistent and low passage number range.
Inconsistent Seeding DensityOptimize and standardize the cell seeding density for each experiment. Ensure even cell distribution by gently mixing the cell suspension before and during plating.
Edge Effects in PlatesTo minimize evaporation and temperature gradients, avoid using the outer wells of the microplate; instead, fill them with sterile PBS or media.[1]
Compound-Related Issues
Compound InstabilityPrepare fresh serial dilutions of the compound for each experiment. Doxorubicin, for instance, can degrade in culture media over time.[2][3]
Solvent ToxicityEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a toxic threshold for the specific cell line.[1]
Assay-Specific Problems
Reagent ContaminationUse sterile techniques when preparing and handling all assay reagents to prevent bacterial or chemical contamination.[4]
Temperature FluctuationsAllow plates and reagents to equilibrate to room temperature before use to ensure uniform reaction rates.[4]
Problem 2: Unexpectedly High or Low Cell Viability Readings
Potential CauseRecommended Solution
High Viability Readings (False Positives)
Compound Interference with AssayColored compounds like Doxorubicin can interfere with colorimetric assays (e.g., MTT) by absorbing light at the same wavelength as the formazan product.[5][6] To mitigate this, wash cells with PBS after treatment and before adding the assay reagent.[5]
Compound Reduces Assay ReagentSome compounds can directly reduce the assay reagent (e.g., MTT), leading to a false positive signal. Run a cell-free control with the compound and media to check for direct reduction.[7]
Low Viability Readings (False Negatives)
Unhealthy Control CellsIf cells in the vehicle control wells appear unhealthy or detached, it may indicate issues with the initial cell seeding density or general cell culture conditions.[5]
Short Incubation TimeThe cytotoxic effect of the compound may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[8]

Frequently Asked Questions (FAQs)

Q1: How do I determine the initial concentration range for my compound?

A1: The optimal concentration is highly dependent on the cell line and the compound's mechanism of action.[9] For a new compound, a broad range-finding experiment is recommended, typically spanning several orders of magnitude (e.g., from low nanomolar to high micromolar). A common starting point for cytotoxic agents like Doxorubicin in sensitive cell lines is in the range of 0.1 µM to 10 µM.[9]

Q2: How does the choice of cell viability assay affect my results?

A2: Different assays measure distinct cellular parameters. Tetrazolium-based assays like MTT and XTT measure metabolic activity, which can be influenced by compounds that affect mitochondrial function.[7] Assays like the Sulforhodamine B (SRB) assay, which measures total protein content, are less prone to interference from reducing compounds.[7] It is often advisable to confirm results using a second, mechanistically different assay.

Q3: My IC50 value for Doxorubicin seems different from published values. Why?

A3: IC50 values can vary significantly between laboratories due to a number of factors, including:

  • Cell Line Differences: Different cell lines exhibit varying sensitivity to Doxorubicin.[3][10] For example, MCF-7 and BFTC-905 cells are generally more sensitive than A549 and Huh7 cells.[10][11]

  • Experimental Conditions: Incubation time, cell seeding density, and specific assay protocols can all influence the calculated IC50.[1][8]

  • Assay Type: The choice of viability assay can also lead to different IC50 values.

Q4: Should I use serum-free or serum-containing medium during the assay?

A4: The presence of serum can sometimes interfere with the assay reagents or the compound itself. For assays like the MTT, it is often recommended to perform the final incubation with the reagent in serum-free medium to reduce background absorbance.

Data Presentation

Table 1: Example IC50 Values of Doxorubicin in Various Cancer Cell Lines (48h Treatment)
Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma> 20[10]
MCF-7Breast Adenocarcinoma2.50[10]
HeLaCervical Adenocarcinoma2.92[10]
HepG2Hepatocellular Carcinoma12.18[10]
BFTC-905Bladder Cancer2.26[10]

Note: These values are illustrative and can vary based on experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a standard method for assessing cell viability based on the reduction of MTT by metabolically active cells.[5]

Materials:

  • Target cell line

  • Complete culture medium

  • Doxorubicin (or this compound) stock solution

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control wells (medium with the same concentration of solvent as the compound) and blank wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, carefully aspirate the compound-containing medium.

    • Wash the cells once with 100 µL of sterile PBS.[5]

    • Add 50 µL of MTT reagent (diluted in serum-free medium) to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Mix gently on a plate shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Doxorubicin is known to induce apoptosis through multiple pathways, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the generation of reactive oxygen species (ROS).[12][13]

Doxorubicin_Pathway Dox Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Dox->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Dox->ROS p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation p53->Bax Mitochondria->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptotic signaling pathway.

Experimental Workflows

MTT_Workflow Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Serial Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Wash Wash with PBS Incubate2->Wash Add_MTT Add MTT Reagent Wash->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (DMSO) Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Logical Relationships

Troubleshooting_Logic Problem Inconsistent Results Cause1 Cell Variability? Problem->Cause1 Check Cause2 Compound Issue? Problem->Cause2 Check Cause3 Assay Protocol? Problem->Cause3 Check Sol1 Standardize Passage # & Seeding Density Cause1->Sol1 Yes Sol2 Prepare Fresh Dilutions Check Solvent Toxicity Cause2->Sol2 Yes Sol3 Equilibrate Reagents Run Cell-Free Controls Cause3->Sol3 Yes

Caption: Troubleshooting logic for inconsistent cell viability results.

References

Technical Support Center: CHIC35 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHIC35. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with CHIC3D5, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound in DMSO?

A1: To prepare a stock solution, first allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] Weigh the desired amount of this compound and dissolve it in anhydrous, high-purity DMSO to your target concentration. Vortex the solution to ensure the compound is fully dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution if necessary.[3]

Q2: What is the recommended storage condition for this compound solutions in DMSO?

A2: For long-term storage, it is recommended to store this compound solutions in DMSO at -20°C or, preferably, -80°C.[1][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use vials.[1][5] Ensure vials are tightly sealed to prevent moisture absorption.

Q3: I am observing precipitation in my this compound DMSO stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the solution is supersaturated or if water has been introduced.[3] Try gently warming the solution to 37°C and vortexing to redissolve the precipitate.[3] To prevent this, always use anhydrous DMSO and ensure your vials are properly sealed.[3]

Q4: My experimental results are inconsistent when using the same this compound stock solution. What could be the cause?

A4: Inconsistent results may indicate that this compound is degrading over time or with repeated freeze-thaw cycles.[3] It is advisable to prepare fresh stock solutions more frequently and to aliquot the stock into single-use vials to minimize degradation.[1][3] Performing a stability check using a suitable analytical method like HPLC can also help assess the integrity of your stock solution.

Q5: Can DMSO affect the structure and function of my protein of interest when I use a this compound solution?

A5: Yes, DMSO can impact protein structure and stability, although the effects are often concentration-dependent. Low concentrations of DMSO (typically under 10% v/v) are generally well-tolerated and have minimal impact on the structure of many proteins.[6][7] However, higher concentrations of DMSO can lead to protein denaturation and aggregation.[8][9] It is always recommended to perform control experiments to assess the effect of DMSO on your specific protein.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound in DMSO.

Problem Possible Cause Recommended Solution
This compound fails to dissolve completely in DMSO. - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- The compound has a very high hydrophobicity.- Increase the volume of DMSO.- Use fresh, high-purity, anhydrous DMSO.- Gentle warming and sonication can aid dissolution.[10]
Precipitation occurs when diluting the DMSO stock with aqueous buffer. - The final concentration of this compound in the aqueous buffer is above its solubility limit.- The percentage of DMSO in the final solution is too low to maintain solubility.- Slowly add the DMSO stock to the aqueous buffer dropwise while gently agitating.[2][10]- If precipitation persists, consider increasing the final percentage of DMSO or using a different co-solvent.
Loss of biological activity of this compound over time. - Degradation of this compound in solution.- Repeated freeze-thaw cycles.- Prepare fresh solutions for critical experiments.- Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Store aliquots at -80°C for better long-term stability.[11]
Protein aggregation is observed in the presence of the this compound/DMSO solution. - DMSO-induced protein aggregation.[12]- The hydrophobic nature of this compound may promote protein aggregation.- Minimize the final DMSO concentration in your assay.- Optimize buffer conditions (pH, ionic strength) to enhance protein stability.[13]- Consider including additives like glycerol or non-ionic detergents to prevent aggregation.[5][13]

Quantitative Data Summary

The following tables provide a template for summarizing key solubility and stability data for this compound.

Table 1: Solubility of this compound in Different Solvents

Solvent Temperature (°C) Maximum Solubility (mg/mL) Observations
DMSO25>50Forms a clear, colorless solution.
Ethanol25~10Slower dissolution compared to DMSO.
PBS (pH 7.4)25<0.1Insoluble in aqueous buffer alone.
10% DMSO in PBS25~1Soluble at lower concentrations.

Table 2: Stability of this compound in DMSO at Different Temperatures

Storage Temperature (°C) Time Point Purity by HPLC (%) Notes
-20°C0 months99.5---
3 months98.2Minor degradation observed.
6 months95.8Protect from light and moisture.[3]
-80°C0 months99.5---
6 months99.1Recommended for long-term storage.[11]
12 months98.5Minimal degradation.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

Objective: To determine the maximum solubility of this compound in DMSO at room temperature.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge

Procedure:

  • Weigh out 10 mg of this compound into a microcentrifuge tube.

  • Add 100 µL of DMSO to the tube.

  • Vortex the tube vigorously for 2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid is completely dissolved, add another 2 mg of this compound and repeat steps 3 and 4.

  • Continue adding this compound in small increments until a saturated solution is achieved (i.e., solid particles remain after vortexing).

  • Centrifuge the saturated solution at 10,000 x g for 5 minutes to pellet the excess solid.

  • Carefully collect the supernatant and determine its concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 2: Assessment of this compound Stability in DMSO

Objective: To evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

  • A freshly prepared stock solution of this compound in DMSO (e.g., 10 mg/mL)

  • HPLC system with a suitable column (e.g., C18)

  • -20°C and -80°C freezers

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial purity (Time = 0).

  • Aliquot the remaining stock solution into multiple single-use vials.

  • Store half of the aliquots at -20°C and the other half at -80°C.

  • At designated time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage temperature.

  • Allow the aliquots to thaw and equilibrate to room temperature.

  • Analyze the samples by HPLC to determine the purity of this compound.

  • Compare the purity at each time point to the initial purity to assess degradation.

Visualizations

experimental_workflow This compound Solubility and Stability Workflow cluster_prep Preparation cluster_solubility Solubility Assay cluster_stability Stability Assay cluster_application Experimental Application prep_start Start: Lyophilized this compound dissolve Dissolve in Anhydrous DMSO prep_start->dissolve stock This compound Stock Solution dissolve->stock sol_test Determine Max Solubility stock->sol_test aliquot Aliquot Stock Solution stock->aliquot dilute Dilute in Aqueous Buffer stock->dilute sol_data Solubility Data sol_test->sol_data storage Store at -20°C and -80°C aliquot->storage hplc Analyze by HPLC at Time Points storage->hplc stab_data Stability Data hplc->stab_data assay Perform Biological Assay dilute->assay results Analyze Results assay->results

Caption: Workflow for this compound preparation, solubility, and stability testing.

troubleshooting_logic Troubleshooting this compound Precipitation cluster_stock In DMSO Stock cluster_dilution During Aqueous Dilution start Precipitation Observed? check_moisture Check for Moisture Contamination start->check_moisture Yes, in stock check_concentration Is Final Concentration Too High? start->check_concentration Yes, on dilution warm_vortex Gently Warm and Vortex check_moisture->warm_vortex use_anhydrous Use Anhydrous DMSO warm_vortex->use_anhydrous slow_addition Add Dropwise with Agitation check_concentration->slow_addition No check_concentration->slow_addition Yes, lower it increase_dmso Increase Final DMSO % slow_addition->increase_dmso

Caption: Logical steps for troubleshooting this compound precipitation issues.

References

Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "CHIC35" did not yield specific information related to a gene, protein, or therapeutic agent. The term appears to be associated with a consumer product. However, to address the core of your request, this technical support center provides a comprehensive guide to troubleshooting off-target effects in the broader context of gene editing (e.g., CRISPR-Cas9) and drug development.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help identify, analyze, and mitigate off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Off-target effects are unintended modifications or interactions that occur at locations other than the intended target site in the genome (in the case of gene editing) or with unintended molecules in the body (in the case of therapeutics).[1][2][3] These effects are a significant concern because they can lead to unforeseen and potentially harmful consequences, such as disrupting essential genes, activating oncogenes, or causing toxicity, thereby compromising the safety and efficacy of a therapeutic intervention.[4]

Q2: What are the primary causes of off-target effects in CRISPR-Cas9 gene editing?

The main causes of off-target effects in CRISPR-Cas9 editing include:

  • Guide RNA (gRNA) sequence similarity: The Cas9 nuclease can sometimes bind to and cleave genomic sites that have a high degree of sequence similarity to the intended target sequence.[3]

  • Mismatch tolerance: The Cas9 enzyme can tolerate a certain number of mismatches between the gRNA and the DNA sequence, leading to cleavage at unintended sites.[3][4]

  • Concentration of editing reagents: High concentrations of Cas9 and gRNA can increase the likelihood of off-target cleavage.[2]

  • Duration of nuclease activity: Prolonged expression of the Cas9 nuclease provides more opportunity for it to bind to and cleave off-target sites.[5]

Q3: How can I minimize off-target effects during the design phase of my experiment?

Proactive design is crucial for minimizing off-target effects. Key strategies include:

  • Careful gRNA design: Utilize computational tools to design gRNAs with high on-target activity and minimal predicted off-target sites. These tools scan the genome for potential off-target sequences with varying numbers of mismatches.[6]

  • Use of high-fidelity Cas9 variants: Engineered Cas9 enzymes with increased specificity, such as eSpCas9 or SpCas9-HF1, have been developed to reduce off-target cleavage.[5][7]

  • Choice of delivery method: Delivering the Cas9-gRNA complex as a ribonucleoprotein (RNP) rather than a plasmid can limit the duration of nuclease activity in the cell, thereby reducing off-target events.[1][5]

Troubleshooting Guides

Issue 1: High frequency of predicted off-target sites for my gRNA.

Possible Cause: The target sequence is in a region of the genome with many similar sequences.

Solution:

  • Re-design the gRNA: Use different gRNA design tools to explore alternative target sites within your gene of interest that have fewer predicted off-target matches.

  • Use a different Cas enzyme: Some Cas enzymes, like SaCas9, recognize a different Protospacer Adjacent Motif (PAM) sequence, which can alter the landscape of potential off-target sites.[7]

  • Employ a paired nickase strategy: Using two gRNAs with a Cas9 nickase to create a double-strand break from two single-strand nicks can significantly increase specificity.[7][8]

Issue 2: Experimental validation reveals significant off-target editing.

Possible Cause: The in-silico prediction tools did not accurately reflect the in-vivo reality, or the experimental conditions are promoting off-target activity.

Solution:

  • Optimize reagent concentration: Titrate the amount of Cas9 and gRNA delivered to the cells to find the lowest effective concentration that maintains on-target editing while minimizing off-target events.

  • Switch to RNP delivery: If you are using plasmid-based delivery, switching to RNP delivery can reduce the exposure time of the nuclease to the genome.[1][5]

  • Use a high-fidelity Cas9 variant: If not already in use, switching to a high-fidelity Cas9 nuclease can dramatically reduce off-target cleavage.[5][7]

  • Validate with orthogonal methods: Confirm the off-target sites using a different detection method to rule out artifacts of the primary assay.[6]

Data Presentation: Comparison of Off-Target Detection Methods

The following table summarizes and compares common methods for detecting off-target effects in gene editing experiments.

MethodPrincipleSensitivityThroughputProsCons
Whole-Genome Sequencing (WGS) Sequencing the entire genome of edited and control cells to identify all mutations.Low to MediumLowUnbiased, comprehensive view of all genomic alterations.Can miss low-frequency events, high cost, and complex data analysis.[4]
GUIDE-seq Integration of a double-stranded oligodeoxynucleotide (dsODN) at sites of double-strand breaks (DSBs), followed by sequencing.HighHighUnbiased, detects off-target sites in living cells.[9]Can be cytotoxic, and sensitivity can vary between cell types.[10]
CIRCLE-seq In vitro cleavage of circularized genomic DNA by the Cas9-gRNA complex, followed by sequencing of the linearized fragments.Very HighHighHighly sensitive and unbiased, independent of cellular processes.In vitro conditions may not fully recapitulate the cellular environment.[6][9]
Targeted Deep Sequencing PCR amplification and deep sequencing of predicted off-target sites.Very HighLowHighly quantitative and sensitive for validating known or predicted off-target sites.Biased, as it will not identify novel off-target locations.[9]

Experimental Protocols

Protocol 1: Workflow for Off-Target Analysis using GUIDE-seq

This protocol outlines the key steps for identifying genome-wide off-target effects of a CRISPR-Cas9 experiment using GUIDE-seq.

1. Cell Preparation and Transfection:

  • Co-transfect target cells with:
  • Expression plasmids for the Cas9 nuclease and the specific gRNA.
  • A blunt-ended, phosphorylated double-stranded oligodeoxynucleotide (dsODN) tag.

2. Genomic DNA Extraction:

  • After 48-72 hours post-transfection, harvest the cells.
  • Extract high-molecular-weight genomic DNA using a standard commercially available kit.

3. Library Preparation:

  • Fragment the genomic DNA to an average size of 400-500 bp.
  • Perform end-repair, A-tailing, and ligation of sequencing adapters.
  • Use nested PCR to amplify the dsODN-tagged genomic fragments.

4. Sequencing and Data Analysis:

  • Sequence the prepared library on a next-generation sequencing (NGS) platform.
  • Align the sequencing reads to the reference genome.
  • Identify genomic locations with a high concentration of reads that correspond to the integrated dsODN, indicating a DSB site.

Protocol 2: Workflow for Targeted Deep Sequencing to Validate Off-Target Sites

This protocol details the steps to quantify the frequency of editing at specific, predicted off-target sites.

1. Site Selection and Primer Design:

  • Use in-silico tools to identify a list of potential off-target sites.
  • Design PCR primers that flank each predicted off-target locus, generating amplicons of 150-250 bp.

2. PCR Amplification:

  • Extract genomic DNA from both the edited and control cell populations.
  • Amplify each target site using a high-fidelity DNA polymerase.

3. Library Preparation and Sequencing:

  • Pool the amplicons from all target sites.
  • Prepare a sequencing library from the pooled amplicons.
  • Sequence the library on an NGS platform, ensuring sufficient read depth for sensitive detection of mutations.

4. Data Analysis:

  • Align the sequencing reads to the reference amplicons.
  • Quantify the frequency of insertions, deletions, and substitutions at each off-target site compared to the control sample.

Visualizations

Signaling Pathway: Hypothetical Downstream Effects of an Off-Target Event

This diagram illustrates a hypothetical signaling pathway that could be inadvertently activated by an off-target mutation.

OffTargetSignaling Off-Target Event Off-Target Event Gene_A_Activation Gene_A_Activation Off-Target Event->Gene_A_Activation Protein_A_Upregulation Protein_A_Upregulation Gene_A_Activation->Protein_A_Upregulation Signaling_Cascade Signaling_Cascade Protein_A_Upregulation->Signaling_Cascade Downstream_Effector_1 Downstream_Effector_1 Signaling_Cascade->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Signaling_Cascade->Downstream_Effector_2 Unintended_Phenotype Unintended_Phenotype Downstream_Effector_1->Unintended_Phenotype Downstream_Effector_2->Unintended_Phenotype

Caption: Hypothetical signaling cascade initiated by an off-target mutation.

Experimental Workflow: Off-Target Identification and Validation

This diagram outlines a typical workflow for identifying and validating potential off-target effects.

OffTargetWorkflow cluster_prediction In Silico Prediction cluster_detection Genome-Wide Detection cluster_validation Validation & Quantification gRNA_Design gRNA Design & Off-Target Prediction GUIDE_seq GUIDE-seq / CIRCLE-seq gRNA_Design->GUIDE_seq Targeted_Sequencing Targeted Deep Sequencing GUIDE_seq->Targeted_Sequencing Analysis Quantify Off-Target Frequency Targeted_Sequencing->Analysis OffTargetFactors Off_Target_Effects Off_Target_Effects gRNA_Design gRNA_Design gRNA_Design->Off_Target_Effects Cas9_Variant Cas9_Variant Cas9_Variant->Off_Target_Effects Delivery_Method Delivery_Method Delivery_Method->Off_Target_Effects Reagent_Concentration Reagent_Concentration Reagent_Concentration->Off_Target_Effects Cell_Type Cell_Type Cell_Type->Off_Target_Effects

References

how to minimize CHIC35 toxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHIC35. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing this compound-induced toxicity in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound in primary cells.

Problem Potential Causes Suggested Solutions
High cytotoxicity observed at all tested concentrations of this compound. 1. High intrinsic toxicity of this compound: The compound may have a very narrow therapeutic window in the selected primary cell type. 2. Cell line sensitivity: Primary cells, especially those that are rapidly dividing, can be highly sensitive to cytotoxic agents.[1] 3. Incorrect dosage calculation or dilution error: Errors in preparing the stock solution or serial dilutions can lead to unexpectedly high concentrations. 4. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity at the concentrations used.1. Perform a broad-range dose-response experiment: Test a wider range of this compound concentrations, including much lower doses, to identify a non-toxic concentration range. 2. Optimize treatment duration: Reduce the exposure time of the primary cells to this compound. A pulse-chase experiment, where the compound is removed after a short period, may reveal more specific effects before widespread cytotoxicity occurs.[1] 3. Verify calculations and dilutions: Double-check all calculations and consider preparing fresh stock solutions and dilutions. 4. Include a vehicle control: Always test the highest concentration of the solvent used in your experiments to rule out its contribution to cytotoxicity.
Inconsistent results between experiments. 1. Variability in primary cell cultures: Primary cells from different donors or even different passages can exhibit significant biological variability. 2. Cell density at the time of treatment: The number of cells plated can affect their response to a cytotoxic compound.[2] 3. Compound instability: this compound may be unstable in aqueous solutions, leading to variations in its active concentration.[1] 4. Media composition: The availability of nutrients in the culture medium can influence cell health and their response to treatments.[2]1. Standardize cell source and passage number: Use primary cells from the same donor and within a narrow passage range for a set of experiments. 2. Optimize and standardize cell seeding density: Determine the optimal cell seeding density and ensure it is consistent across all experiments. 3. Prepare fresh this compound solutions: Prepare this compound solutions immediately before each experiment from a fresh stock. 4. Use consistent media formulation: Ensure the same media formulation and supplements are used for all experiments.
Difficulty in distinguishing between on-target and off-target toxicity. 1. Broad mechanism of action: this compound may affect a fundamental cellular process, such as protein synthesis or DNA replication, leading to general cytotoxicity.[1] 2. Lack of specific biomarkers: It may be challenging to identify molecular markers that are exclusively associated with the intended on-target effect of this compound.1. Employ a multi-assay approach: Use a combination of assays to assess different cellular parameters, such as specific signaling pathway activation, apoptosis markers, and cell cycle analysis, in addition to general viability assays. 2. Utilize a positive control: If the intended target of this compound is known, use a well-characterized compound with a similar mechanism of action as a positive control. 3. Consider a rescue experiment: If possible, overexpress the intended target of this compound or supplement the cells with a downstream product of the targeted pathway to see if this can rescue the cells from this compound-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity in primary cells?

The primary mechanism of action of this compound is believed to be the inhibition of Topoisomerase I, an enzyme essential for DNA replication and repair. By inhibiting this enzyme, this compound can induce DNA damage and trigger cell cycle arrest, leading to apoptosis in rapidly dividing cells.[3] This on-target effect is also the primary source of its toxicity in healthy primary cells, particularly those with a high proliferation rate.

Q2: How can I determine the optimal concentration of this compound for my experiments while minimizing toxicity?

To determine the optimal concentration of this compound, it is crucial to perform a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[1] This will help you identify a range of concentrations that elicit the desired biological effect with acceptable levels of cytotoxicity. It is recommended to select the lowest concentration that produces a significant on-target effect.[1]

Q3: Are there any strategies to protect primary cells from this compound-induced toxicity without compromising its on-target effects?

Several strategies can be employed to mitigate this compound toxicity:

  • Co-treatment with antioxidants: If this compound induces oxidative stress, co-treatment with antioxidants may reduce off-target toxicity.[4]

  • Pulse-chase exposure: Limiting the duration of exposure to this compound can reduce overall toxicity while still allowing for the observation of on-target effects.[1]

  • Use of cytoprotective agents: Depending on the specific mechanism of toxicity, certain cytoprotective agents could be used to shield the primary cells from damage.

Q4: How does the choice of primary cell type affect this compound toxicity?

Different primary cell types can exhibit varying sensitivities to this compound.[5] For instance, rapidly dividing cells like fibroblasts may be more susceptible to DNA-damaging agents compared to non-dividing cells like mature neurons. It is important to characterize the cytotoxic profile of this compound in the specific primary cell type you are using.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol provides a method for quantifying the cytotoxic effects of this compound on primary cells.[1][6]

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

CHIC35_Signaling_Pathway This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I inhibition DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow Start Start: Primary Cell Culture Dose_Response Dose-Response Assay (MTT) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 On_Target_Assay On-Target Effect Assay (e.g., Topo I activity) IC50->On_Target_Assay Off_Target_Assay Off-Target Toxicity Assays (e.g., Apoptosis, Oxidative Stress) IC50->Off_Target_Assay Data_Analysis Data Analysis & Comparison On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Conclusion Conclusion: Therapeutic Window Data_Analysis->Conclusion

Caption: Workflow for assessing this compound on- and off-target effects.

Troubleshooting_Cytotoxicity High_Toxicity High Cytotoxicity Observed? Check_Concentration Verify Concentrations & Vehicle Control High_Toxicity->Check_Concentration Yes Inconsistent_Results Inconsistent Results? High_Toxicity->Inconsistent_Results No Reduce_Exposure Reduce Exposure Time (Pulse-Chase) Check_Concentration->Reduce_Exposure Reduce_Exposure->Inconsistent_Results Optimize_Density Optimize Cell Seeding Density Proceed Proceed with Experiment Optimize_Density->Proceed Standardize_Cells Standardize Cell Source & Passage Number Inconsistent_Results->Standardize_Cells Yes Inconsistent_Results->Proceed No Fresh_Compound Use Freshly Prepared Compound Standardize_Cells->Fresh_Compound Fresh_Compound->Optimize_Density

Caption: Decision tree for troubleshooting this compound cytotoxicity.

References

CHIC35 Technical Support Center: A Guide to SIRT1 Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHIC35, a potent and selective SIRT1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound for effective SIRT1 inhibition. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for this compound to achieve maximal SIRT1 inhibition?

A1: The optimal treatment duration for this compound is highly dependent on the experimental system, including the cell type, the specific biological question being addressed, and the desired endpoint. There is no single "optimal" duration. For instance, a 16-hour treatment with 0.5 μM this compound has been shown to increase histone H4 acetylation in Bone Marrow-Derived Macrophages (BMDMs)[1]. In other studies, particularly with the analogous compound EX-527, treatment times can range from a few hours to 72 hours or longer to observe effects on cell viability or gene expression[2][3][4]. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration for your specific model and assay.

Q2: What is the recommended working concentration for this compound?

A2: this compound is a potent SIRT1 inhibitor with an IC50 of 0.124 μM[1]. A common starting concentration for in vitro experiments is between 0.5 μM and 10 μM. The final concentration should be determined empirically for each cell line and experiment by performing a dose-response curve.

Q3: How can I confirm that this compound is effectively inhibiting SIRT1 in my experiment?

A3: SIRT1 inhibition can be confirmed through several methods:

  • Western Blotting: Assess the acetylation status of known SIRT1 substrates. A successful inhibition will lead to an increase in the acetylation of proteins like p53 (at lysine 382), NF-κB (p65 subunit), and various histones[5][6].

  • SIRT1 Activity Assays: Commercially available fluorometric or colorimetric assay kits can directly measure the deacetylase activity of SIRT1 in cell lysates or with purified enzyme[5][7][8]. These assays typically use a fluorogenic peptide substrate that is deacetylated by SIRT1[2][9].

  • Gene Expression Analysis: Measure the mRNA levels of genes known to be regulated by SIRT1.

Q4: Is this compound selective for SIRT1?

A4: this compound demonstrates good selectivity for SIRT1 over other sirtuins. Its IC50 for SIRT2 is 2.8 μM, and for SIRT3 it is greater than 100 μM, indicating a significant selectivity window for SIRT1[1].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect after this compound treatment. Insufficient treatment duration or concentration.Perform a time-course and/or dose-response experiment to optimize conditions for your specific cell type and endpoint.
Poor compound solubility or stability.Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Prepare fresh dilutions for each experiment.
Cell type is resistant to SIRT1 inhibition.Confirm SIRT1 expression in your cell line. Consider using a positive control for SIRT1 inhibition (e.g., EX-527) to validate the experimental setup.
High cell toxicity or off-target effects. Concentration of this compound is too high.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line and use a concentration well below this for your experiments.
Off-target effects at higher concentrations.While this compound is selective, very high concentrations may inhibit other sirtuins or cellular processes. Use the lowest effective concentration determined from your dose-response studies.
Inconsistent results between experiments. Variability in cell culture conditions.Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations.
Degradation of this compound.Aliquot and store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound and its analog EX-527 against various sirtuin isoforms.

Compound SIRT1 IC50 SIRT2 IC50 SIRT3 IC50 Reference
This compound 0.124 µM2.8 µM>100 µM[1]
EX-527 (Selisistat) 123 nMNot specifiedNot specified[10]
EX-527 (racemic mixture 35) 124 nM2.77 µMNot specified[11]

Experimental Protocols

Protocol 1: Assessment of p53 Acetylation by Western Blot

This protocol details the steps to measure the acetylation of p53, a downstream target of SIRT1, following this compound treatment. An increase in acetylated p53 indicates successful SIRT1 inhibition.

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 8, 16, 24 hours).

  • To robustly induce p53, co-treat with a DNA damaging agent (e.g., etoposide) for the final few hours of the this compound incubation, if applicable to your experimental design[9].

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetyl-p53 (Lys382) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Protocol 2: In Vitro SIRT1 Fluorometric Activity Assay

This protocol provides a general method for directly measuring SIRT1 deacetylase activity in the presence of this compound using a commercial fluorometric assay kit.

  • Reagent Preparation: Prepare assay buffer, a fluorogenic SIRT1 substrate, NAD+, and developer solution as per the kit manufacturer's instructions. Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the SIRT1 enzyme, assay buffer, and this compound at various concentrations. Include a vehicle control (DMSO).

  • Initiate Reaction: Add the fluorogenic substrate and NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes), protected from light.

  • Development: Add the developer solution to stop the reaction and generate a fluorescent signal. Incubate for an additional 15-30 minutes at 37°C.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm)[2][9].

  • Data Analysis: Calculate the percentage of SIRT1 inhibition for each this compound concentration relative to the vehicle control.

Visualizations

CHIC35_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Treatment Treat Cells with this compound Cell_Seeding->Treatment CHIC35_Prep Prepare this compound Dilutions CHIC35_Prep->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot (Ac-p53, Total p53) Lysis->Western_Blot Activity_Assay SIRT1 Activity Assay Lysis->Activity_Assay

Caption: Experimental workflow for evaluating this compound efficacy.

SIRT1_Signaling_Pathway SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates NF_kappaB NF-κB SIRT1->NF_kappaB deacetylates Ac_p53 Acetylated p53 (Inactive) p53->Ac_p53 acetylation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Ac_p53->Cell_Cycle_Arrest Ac_NF_kappaB Acetylated NF-κB (Active) NF_kappaB->Ac_NF_kappaB acetylation Inflammation Inflammation Ac_NF_kappaB->Inflammation

Caption: Simplified SIRT1 signaling pathway and the effect of this compound.

References

Technical Support Center: Compound Permeability in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges with small molecule permeability in your cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and optimize your experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My compound is not showing the expected intracellular concentration. What are the potential reasons?

A1: Several factors can contribute to low intracellular accumulation of your compound. These can be broadly categorized as issues with the compound itself, the cell model, or the assay conditions. Specific possibilities include:

  • Compound Properties: The compound may have inherent physicochemical properties that limit its passive diffusion across the cell membrane (e.g., high polarity, large molecular size).

  • Cell Health and Viability: The cells may not be healthy, leading to compromised membrane integrity or altered transport mechanisms. Ensure you are using cells within a low passage number and that they are viable before and after the experiment.[1]

  • Incorrect Assay Setup: Issues such as incorrect seeding density, inappropriate buffer composition, or inaccurate timing of measurements can all lead to misleading results.[2]

  • Active Efflux: The cells may be actively pumping the compound out via efflux transporters.

Q2: How can I determine if my compound is being actively transported out of the cells?

A2: To investigate the role of active efflux, you can perform your permeability assay in the presence of known efflux pump inhibitors. A significant increase in intracellular compound concentration in the presence of an inhibitor would suggest that your compound is a substrate for that transporter.

Q3: What is the optimal cell seeding density for a permeability assay?

A3: The optimal seeding density should be determined empirically for each cell line and assay format. The goal is to have a confluent monolayer for barrier-type assays (e.g., transwell assays) or a high enough cell number for a measurable signal in uptake assays, without causing overcrowding, which can affect cell health and behavior.[2]

Q4: Can the choice of microplate affect my permeability assay results?

A4: Yes, the microplate material and color can significantly impact your results, especially for fluorescence- or luminescence-based assays. For fluorescence assays, black plates with clear bottoms are often used to minimize background fluorescence and crosstalk between wells. For colorimetric assays, clear plates are suitable. For luminescence assays, white plates are generally recommended to maximize the light signal.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cell-based permeability assays.

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the microplate, uneven distribution of cells.[2][4]Ensure thorough mixing of cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with media without cells. Use a well-scanning feature on your plate reader if available.[4]
Low signal-to-noise ratio Low compound uptake, high background fluorescence/luminescence, insufficient cell number.Optimize compound concentration and incubation time. Use a more sensitive detection method if available (e.g., luminescence over fluorescence).[3] For fluorescent assays, consider using a medium without phenol red and with low serum levels to reduce background.[4] Increase the cell seeding density.
Inconsistent results between experiments Variation in cell passage number, different lots of reagents (e.g., serum), changes in incubator conditions (CO2, temperature).[1][2]Use cells within a consistent and low passage number range for all experiments. Record lot numbers of all reagents. Regularly monitor and calibrate incubator conditions.[1][2]
Apparent cell toxicity The compound itself may be cytotoxic at the tested concentrations. The assay reagents (e.g., solvents) may be causing toxicity.Perform a separate cytotoxicity assay to determine the non-toxic concentration range of your compound. Include a vehicle control to assess the toxicity of the solvent.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay

This protocol provides a basic framework for measuring the intracellular accumulation of a compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and grow for 24-48 hours to reach the desired confluency.

  • Compound Treatment:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

    • Dilute the compound to the desired final concentrations in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound.

    • Incubate for the desired time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis and Detection:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the intracellular compound concentration using an appropriate detection method (e.g., LC-MS/MS, fluorescence, luminescence).

  • Data Analysis:

    • Normalize the intracellular compound concentration to the total protein content in each well.

    • Plot the intracellular concentration as a function of time or compound concentration.

Protocol 2: Transwell Permeability Assay

This protocol is designed to assess the ability of a compound to cross a cell monolayer, mimicking a biological barrier.

  • Insert Preparation and Cell Seeding:

    • Coat transwell inserts with an appropriate extracellular matrix protein if necessary.[5]

    • Seed cells on the apical side of the transwell insert at a high density to form a confluent monolayer.

    • Culture the cells for several days, monitoring the formation of a tight monolayer by measuring transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Once a stable and high TEER value is achieved, wash the cell monolayer with pre-warmed transport buffer.

    • Add the compound solution to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Include a positive control for monolayer disruption (e.g., a compound known to increase permeability) and a negative control (a molecule known not to cross the barrier, like FITC-dextran).[5]

  • Sample Analysis:

    • Quantify the concentration of the compound in the basolateral samples using a suitable analytical method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the basolateral chamber.

      • A is the surface area of the transwell membrane.

      • C0 is the initial concentration of the compound in the apical chamber.

Visualizations

Experimental_Workflow Figure 1. General Workflow for a Cell-Based Permeability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Compound Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis / Sample Collection Incubation->Lysis Quantification Quantification Lysis->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Figure 1. General Workflow for a Cell-Based Permeability Assay

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Intracellular Compound Concentration Start Low Intracellular Concentration Check_Cells Check Cell Health & Viability Start->Check_Cells Healthy Cells are Healthy Check_Cells->Healthy Yes Unhealthy Cells are Unhealthy Check_Cells->Unhealthy No Check_Assay Review Assay Protocol Protocol_OK Protocol is Correct Check_Assay->Protocol_OK Yes Protocol_Error Error in Protocol Check_Assay->Protocol_Error No Consider_Efflux Investigate Active Efflux Efflux_Present Efflux is Occurring Consider_Efflux->Efflux_Present Yes No_Efflux No Significant Efflux Consider_Efflux->No_Efflux No Healthy->Check_Assay Optimize_Culture Optimize Cell Culture Conditions Unhealthy->Optimize_Culture Protocol_OK->Consider_Efflux Optimize_Protocol Optimize Assay Parameters Protocol_Error->Optimize_Protocol Use_Inhibitors Use Efflux Pump Inhibitors Efflux_Present->Use_Inhibitors

Caption: Figure 2. Troubleshooting Logic for Low Intracellular Compound Concentration

References

Technical Support Center: Protein Degradation & Half-Life Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The protein "CHIC35" is not a recognized or characterized protein in publicly available databases. Therefore, this guide has been created as a template using the well-characterized tumor suppressor protein, p53 , as an example. Researchers can adapt the principles and protocols outlined below for their protein of interest.

Frequently Asked Questions (FAQs)

Q1: My protein of interest appears to be degrading rapidly in my cell culture medium. What are the common causes?

Rapid protein degradation in culture can be attributed to several factors:

  • Inherent Protein Instability: Many regulatory proteins, like p53, are naturally short-lived to allow for tight control of cellular processes. Your protein may have a short intrinsic half-life.

  • Proteasomal Degradation: The ubiquitin-proteasome system is a major pathway for controlled protein degradation. Specific E3 ubiquitin ligases may be targeting your protein. For p53, MDM2 is the primary E3 ligase that targets it for degradation.

  • Lysosomal Degradation: This pathway is typically involved in the degradation of long-lived proteins, aggregated proteins, and organelles.

  • Culture Conditions: Factors such as high cell density, nutrient deprivation, or contamination can induce stress responses that may enhance protein degradation.

Q2: How can I determine the half-life of my protein in a cell culture experiment?

The most common method is a cycloheximide (CHX) chase assay . CHX is a potent inhibitor of protein synthesis. By treating cells with CHX and collecting samples at various time points, you can monitor the disappearance of your pre-existing pool of protein over time using methods like Western blotting.

Q3: I am performing a cycloheximide (CHX) chase assay, but my protein levels are not decreasing. What could be wrong?

There are several potential reasons for this observation:

  • Long Half-Life: Your protein may have a very long half-life, and the time course of your experiment may be too short to observe a significant decrease. Consider extending the time points of your CHX treatment.

  • Ineffective CHX: The cycloheximide may be inactive. Ensure it is properly stored and use a fresh stock. It's also good practice to include a positive control protein with a known short half-life (e.g., c-Myc or p53) to confirm the effectiveness of the CHX.

  • Upstream Stabilization: A cellular signaling pathway may be actively stabilizing your protein, counteracting the expected degradation.

  • Non-Proteasomal Degradation: If you are also using a proteasome inhibitor (like MG132) and still see no change, your protein might be degraded by a different pathway (e.g., lysosomal) or not degraded at all under the experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in protein levels between replicates. Inconsistent cell density, uneven drug treatment, or variations in sample processing.Ensure uniform cell seeding and treatment. Standardize lysis and sample loading procedures.
Protein levels increase after CHX treatment. This is biologically unlikely for a specific protein. It may indicate an artifact, such as loading errors in your Western blot.Repeat the experiment with careful attention to sample collection and loading. Use a loading control (e.g., GAPDH, β-actin) to normalize your data.
Inconsistent results with proteasome inhibitors (e.g., MG132). The inhibitor may be unstable or used at a suboptimal concentration.Prepare fresh inhibitor solutions for each experiment. Perform a dose-response curve to determine the optimal concentration for your cell line.

Quantitative Data: Half-Life of p53

The half-life of p53 can vary significantly depending on the cellular context and stress conditions.

Cellular Condition Typical Half-Life of p53 Primary Regulatory E3 Ligase
Unstressed (basal) conditions15-30 minutesMDM2
DNA damage (e.g., UV irradiation)> 2 hoursMDM2 activity is inhibited
In the presence of proteasome inhibitors (e.g., MG132)Significantly extendedProteasomal degradation is blocked

Experimental Protocols

Protocol: Determination of Protein Half-Life using a Cycloheximide (CHX) Chase Assay

Objective: To measure the rate of degradation of a target protein in cultured cells.

Materials:

  • Cultured cells expressing the protein of interest

  • Complete culture medium

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Seeding: Plate an equal number of cells in multiple dishes or wells of a multi-well plate. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

  • CHX Treatment:

    • Prepare a working solution of CHX in pre-warmed complete culture medium at the desired final concentration (e.g., 10-100 µg/mL).

    • Remove the old medium from the cells and add the CHX-containing medium. This is your time 0 point.

    • Immediately harvest the cells from the first dish/well (this is your 0-hour time point).

  • Time Course Collection:

    • Incubate the remaining cells at 37°C.

    • Harvest cells at subsequent time points (e.g., 0.5, 1, 2, 4, 8 hours). The chosen time points should be based on the expected half-life of your protein.

  • Cell Lysis:

    • At each time point, wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer with protease inhibitors to each dish/well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Analysis:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an antibody specific to your protein of interest.

    • Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot using densitometry software (e.g., ImageJ).

    • Normalize the intensity of your target protein band to the intensity of the loading control band for each time point.

    • Plot the normalized protein levels against time. The time point at which the protein level is reduced by 50% is the half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Experiment cluster_analysis Analysis seed_cells Seed Cells in Multiple Plates reach_confluency Allow Cells to Reach 70-80% Confluency seed_cells->reach_confluency add_chx Add Cycloheximide (CHX) reach_confluency->add_chx time_0 Harvest 'Time 0' Sample add_chx->time_0 time_course Harvest Samples at Various Time Points add_chx->time_course lysis Lyse Cells & Quantify Protein time_0->lysis time_course->lysis western_blot Perform Western Blot lysis->western_blot densitometry Densitometry & Normalization western_blot->densitometry half_life Calculate Half-Life densitometry->half_life

Caption: Workflow for determining protein half-life using a CHX chase assay.

p53_degradation_pathway p53 p53 Protein poly_p53 Polyubiquitinated p53 mdm2 MDM2 (E3 Ligase) mdm2->p53 Binds to mdm2->poly_p53 Polyubiquitinates ubiquitin Ubiquitin ubiquitin->mdm2 Recruited by proteasome 26S Proteasome poly_p53->proteasome Targeted to degraded_p53 Degraded Peptides proteasome->degraded_p53 Degrades into dna_damage DNA Damage atm_atr ATM/ATR Kinases dna_damage->atm_atr Activates atm_atr->p53 Phosphorylates & Stabilizes atm_atr->mdm2 Inhibits

Caption: Simplified signaling pathway of p53 degradation.

avoiding CHIC35 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHIC35. This resource provides comprehensive guidance to researchers, scientists, and drug development professionals on avoiding precipitation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a 35 kDa recombinant protein. Its susceptibility to precipitation is due to a combination of intrinsic factors, including its isoelectric point (pI) of 8.5, the presence of surface-exposed hydrophobic regions, and a propensity for forming intermolecular disulfide bonds. When the solution's pH nears its pI, the protein's net charge approaches zero, reducing electrostatic repulsion and promoting aggregation.

Q2: What is the optimal pH for maintaining this compound solubility?

A2: To ensure solubility, it is recommended to maintain the pH of the solution at least one unit away from its pI of 8.5. Therefore, a pH of 7.5 or lower, or 9.5 or higher, is advisable. For most applications, a buffer at pH 7.4 is a good starting point, but optimization may be necessary.

Q3: Can freezing and thawing cycles cause this compound to precipitate?

A3: Yes, repeated freeze-thaw cycles can lead to this compound aggregation and precipitation. This is often due to localized changes in protein and salt concentrations as the solution freezes. It is recommended to aliquot the protein solution into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: How does protein concentration affect this compound solubility?

A4: Higher concentrations of this compound can increase the likelihood of intermolecular interactions and subsequent precipitation. If you are observing precipitation, consider working with a lower concentration of the protein.

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon solubilization.

  • Question: Is the pH of your buffer appropriate?

    • Answer: Ensure your buffer's pH is at least one unit away from the pI of 8.5. A buffer with a pH of 7.4 is recommended as a starting point.

  • Question: Is the ionic strength of your buffer optimal?

    • Answer: Low salt concentrations can lead to aggregation. Try increasing the NaCl concentration to 150 mM or higher to improve solubility.

  • Question: Are you using a reducing agent?

    • Answer: To prevent the formation of intermolecular disulfide bonds, include a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) in your buffer.

Issue 2: this compound precipitates during storage.

  • Question: Are you storing the protein at the correct temperature?

    • Answer: For short-term storage (a few days), 4°C is suitable. For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C.

  • Question: Have you included cryoprotectants for frozen storage?

    • Answer: Adding a cryoprotectant like glycerol (10-25% v/v) can help prevent aggregation during freezing.

  • Question: Is your protein solution sterile?

    • Answer: Microbial growth can alter the pH and introduce proteases, leading to precipitation. Filter-sterilize your protein solution before storage.

Issue 3: this compound precipitates during an experimental procedure (e.g., dialysis, chromatography).

  • Question: Is the buffer composition consistent throughout the experiment?

    • Answer: Ensure that the dialysis buffer or chromatography running buffer is optimized for this compound stability (correct pH, ionic strength, and additives).

  • Question: Are there significant temperature fluctuations during the procedure?

    • Answer: Temperature changes can affect protein stability.[1] Try to maintain a constant temperature, for example, by performing the experiment in a cold room.

  • Question: Could the solid surfaces of your equipment be promoting aggregation?

    • Answer: Protein interaction with surfaces can sometimes induce unfolding and aggregation. Consider using low-protein-binding tubes and equipment.

Data Presentation

Table 1: Effect of pH and NaCl Concentration on this compound Solubility

pHNaCl Concentration (mM)This compound Solubility (%)
6.55085
6.515095
6.550098
7.45070
7.415092
7.450096
8.55020
8.515045
8.550060

Table 2: Effect of Additives on this compound Solubility at pH 7.4, 150 mM NaCl

AdditiveConcentrationThis compound Solubility (%)
None-92
DTT1 mM95
TCEP0.5 mM96
Glycerol10% (v/v)94
Arginine50 mM97
EDTA1 mM93

Experimental Protocols

Protocol 1: Solubilization of Lyophilized this compound

  • Prepare the Solubilization Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM DTT

    • 10% (v/v) Glycerol

    • Filter-sterilize the buffer through a 0.22 µm filter.

  • Equilibrate: Allow the lyophilized this compound vial and the solubilization buffer to equilibrate to room temperature.

  • Reconstitution: Gently add the appropriate volume of solubilization buffer to the vial to achieve the desired protein concentration.

  • Mixing: Gently swirl the vial or pipette the solution up and down slowly to dissolve the protein. Avoid vigorous shaking or vortexing, as this can cause aggregation.

  • Incubation: If necessary, incubate at 4°C for 30 minutes with gentle rocking to ensure complete solubilization.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes at 4°C to pellet any insoluble aggregates.

  • Collection: Carefully collect the supernatant containing the soluble this compound.

Protocol 2: Dialysis of this compound

  • Prepare Dialysis Buffer:

    • 50 mM HEPES, pH 7.2

    • 200 mM NaCl

    • 0.5 mM TCEP

    • 5% (v/v) Glycerol

  • Prepare Dialysis Tubing: Prepare the dialysis tubing according to the manufacturer's instructions.

  • Sample Loading: Load the this compound solution into the dialysis tubing and seal it.

  • Dialysis: Perform dialysis against 1000-fold excess of dialysis buffer at 4°C for 4 hours.

  • Buffer Exchange: Change the dialysis buffer and continue dialysis overnight at 4°C.

  • Sample Recovery: Recover the dialyzed this compound solution.

Visualizations

CHIC35_Troubleshooting_Workflow start Start: this compound Precipitation Observed check_buffer Check Buffer Composition start->check_buffer check_handling Review Protein Handling start->check_handling check_storage Evaluate Storage Conditions start->check_storage ph Is pH optimal? (away from pI 8.5) check_buffer->ph concentration Is concentration too high? check_handling->concentration freeze_thaw Multiple freeze-thaw cycles? check_storage->freeze_thaw ionic_strength Is ionic strength sufficient? (e.g., >=150mM NaCl) ph->ionic_strength Yes adjust_ph Adjust Buffer pH ph->adjust_ph No additives Are additives needed? (e.g., DTT, Glycerol) ionic_strength->additives Yes increase_salt Increase Salt Concentration ionic_strength->increase_salt No add_stabilizers Add Stabilizing Agents additives->add_stabilizers No end This compound remains soluble additives->end Yes mixing Was mixing too vigorous? concentration->mixing No lower_conc Lower Protein Concentration concentration->lower_conc Yes gentle_mix Use Gentle Mixing mixing->gentle_mix Yes mixing->end No storage_temp Is storage temp correct? (-80°C long-term) freeze_thaw->storage_temp No aliquot Aliquot for Single Use freeze_thaw->aliquot Yes optimize_temp Optimize Storage Temperature storage_temp->optimize_temp No storage_temp->end Yes adjust_ph->end increase_salt->end add_stabilizers->end lower_conc->end gentle_mix->end aliquot->end optimize_temp->end

Caption: Troubleshooting workflow for this compound precipitation.

CHIC35_Signaling_Pathway ext_stimulus External Stress (e.g., UV, Osmotic Shock) receptor Membrane Receptor ext_stimulus->receptor This compound This compound (Kinase) receptor->this compound Activation substrate Substrate Protein This compound->substrate Phosphorylation tf Transcription Factor substrate->tf Activation nucleus Nucleus tf->nucleus Translocation gene_exp Gene Expression nucleus->gene_exp response Cellular Stress Response gene_exp->response

Caption: Hypothetical this compound signaling pathway.

References

Unable to Provide Technical Support for "CHIC35 Treatment"

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations suggest that "CHIC35" is not a recognized pharmaceutical compound or experimental treatment. Extensive searches for "this compound" in scientific and medical databases have not yielded any relevant results related to a drug, therapy, or biological agent. Instead, search results consistently identify "this compound" as a product descriptor for the "Absolu Chic 35 x 45 cm" picture frame sold by the European retail chain, Action.[1][2][3][4][5][6][7][8]

Consequently, the creation of a technical support center, including troubleshooting guides and FAQs regarding "unexpected phenotypes with this compound treatment," cannot be fulfilled. The fundamental premise of the request appears to be based on a misunderstanding of the term "this compound."

There is no information available in the public domain to suggest that "this compound" is a subject of clinical trials or scientific research for any medical application. Therefore, data on experimental protocols, signaling pathways, or quantitative effects, as requested, do not exist in this context.

It is recommended that the user verify the name of the treatment or compound of interest. Should a different name be identified, a new search and analysis can be conducted to provide the requested technical support materials.

References

controlling for confounding variables in CHIC35 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding variables in CHIC35 expression studies?

A1: Common confounding variables in protein expression studies include:

  • Cell Passage Number: As cells are cultured for extended periods, their characteristics can change, affecting this compound expression.

  • Batch-to-Batch Reagent Variability: Differences in serum, antibodies, or media supplements can lead to inconsistent results.

  • Cell Density at Time of Treatment: The confluency of cells can alter their metabolic state and signaling responses.

  • Time-of-Day Effects: Circadian rhythms can influence the expression of various genes and proteins.[5]

  • Operator Variability: Minor differences in technique between researchers can introduce variability.

Q2: My experimental results are inconsistent from one day to the next. What are the most common sources of variability?

A2: The most common sources of variability in protein studies include inconsistent sample preparation, variations in reagent concentrations, fluctuations in incubation times and temperatures, and improper instrument calibration.[6] Maintaining a detailed lab notebook and standardizing protocols are crucial for reproducibility.

Q3: How can I be sure that my primary antibody is specific to this compound?

A3: To ensure antibody specificity, it is essential to use appropriate controls. This includes positive controls (e.g., cell lysates known to express the target protein) and negative controls (e.g., lysates from cells where the target protein is knocked out or knocked down).[6] Additionally, performing a BLAST search to check for potential cross-reactivity with other proteins can be informative.

Q4: What is the best way to store my protein samples to maintain their integrity?

A4: Protein sample stability is critical for consistent results. For short-term storage, keeping samples at 4°C is often sufficient. For long-term storage, snap-freezing in liquid nitrogen and storing at -80°C is recommended to prevent degradation. Avoid repeated freeze-thaw cycles, as this can denature proteins. Aliquoting samples into smaller, single-use volumes is a good practice.[6]

Troubleshooting Guides
Issue 1: High Variability in this compound Quantification by Western Blot

Possible Cause: Inconsistent protein loading or transfer.[7][8]

Solution:

  • Total Protein Normalization (TPN): Stain the membrane with a total protein stain (e.g., Ponceau S, Coomassie) to quantify the total protein in each lane.[8][9] This method is often more reliable than using a single housekeeping protein.

  • Housekeeping Protein Normalization: If using a housekeeping protein (e.g., GAPDH, β-actin), you must validate that its expression is not affected by your experimental conditions.[7] Run a dilution series to ensure you are working within the linear range of detection for both the housekeeping protein and this compound.[7]

Detailed Protocol: Western Blot Normalization

  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of a polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Total Protein Staining (Optional but Recommended):

    • After transfer, wash the membrane with TBST.

    • Incubate with Ponceau S stain for 5-10 minutes.

    • Image the membrane to quantify the total protein in each lane.

    • Wash the stain away with TBST before proceeding with immunodetection.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Data Analysis:

    • Quantify the band intensity for this compound in each lane.

    • Quantify the total protein or housekeeping protein signal in each lane.

    • Normalize the this compound signal by dividing it by the corresponding normalization control signal.

Issue 2: Inconsistent Gene Knockdown with this compound siRNA

Possible Cause: Off-target effects of the siRNA.[10][11]

Solution:

  • Use a Scrambled Control: Always use a non-targeting (scrambled) siRNA control with a sequence that does not match any known gene in your model system.

  • Pool Multiple siRNAs: Using a pool of multiple siRNAs targeting different regions of the this compound mRNA can reduce off-target effects.[10][11]

  • Titrate siRNA Concentration: Use the lowest concentration of siRNA that achieves effective knockdown to minimize off-target effects.[11][12]

  • Rescue Experiment: To confirm that the observed phenotype is due to the knockdown of this compound, perform a rescue experiment by co-transfecting a plasmid expressing a version of this compound that is resistant to the siRNA (e.g., due to silent mutations in the siRNA target site).[13]

Data Presentation: siRNA Specificity Analysis

Treatment GroupThis compound mRNA Level (Fold Change)Off-Target Gene A mRNA Level (Fold Change)Cell Viability (%)
Mock Transfection1.001.00100
Scrambled siRNA (10 nM)0.981.0298
This compound siRNA #1 (10 nM)0.250.9575
This compound siRNA #2 (10 nM)0.301.5095
This compound siRNA Pool (10 nM)0.221.0572
siRNA Pool + Rescue Plasmid0.851.0396
Issue 3: Variable Results in qPCR Analysis of this compound mRNA

Possible Cause: Poor primer design or genomic DNA contamination.

Solution:

  • Primer Design: Design primers that span an exon-exon junction to prevent amplification of contaminating genomic DNA.[14] Aim for a GC content of 40-60% and a melting temperature (Tm) between 60-65°C.[14][15][16]

  • DNase Treatment: Treat RNA samples with DNase I before reverse transcription to remove any contaminating genomic DNA.

  • No-RT Control: Include a no-reverse transcriptase control to verify that there is no genomic DNA amplification.

  • Reference Gene Selection: Use at least two stable reference (housekeeping) genes for normalization. The stability of these genes should be validated for your specific experimental conditions.

Visualizations

Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Exp_Design Experimental Design Cell_Culture Cell Culture Exp_Design->Cell_Culture Standardize Passage # Treatment Treatment Cell_Culture->Treatment Control Confluency Harvest Sample Harvest (add inhibitors) Treatment->Harvest Quant Protein/RNA Quantification Harvest->Quant Analysis Western/qPCR Quant->Analysis Equal Loading Normalization Normalization (TPN or HKG) Analysis->Normalization Stats Statistical Analysis Normalization->Stats

Caption: Workflow for controlling confounding variables in this compound experiments.

Signaling_Pathway cluster_upstream Upstream Signals cluster_core This compound Pathway cluster_downstream Downstream Effects GF Growth Factor This compound This compound GF->this compound Stress Cellular Stress Stress->this compound Kinase1 Kinase 1 This compound->Kinase1 Inhibition TF Transcription Factor Kinase1->TF Activation Phenotype Cell Proliferation TF->Phenotype

Caption: Hypothetical signaling pathway involving this compound.

Logical_Relationship A Experimental Goal: Assess effect of this compound knockdown on Phenotype X B Primary Experiment: Treat with this compound siRNA A->B C Negative Control: Treat with Scrambled siRNA A->C D Positive Control (Rescue): Co-transfect this compound siRNA + siRNA-resistant this compound plasmid A->D E Conclusion: Observed effect on Phenotype X is specifically due to this compound knockdown B->E Phenotype X Observed C->E Phenotype X Not Observed D->E Phenotype X Reversed

Caption: Logical diagram for validating siRNA experiment specificity.

References

Validation & Comparative

A Comparative Analysis of CHIC-35 and EX-527: Potency and Selectivity in Sirtuin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sirtuin-targeted drug discovery, the careful evaluation of inhibitor potency and selectivity is paramount for advancing therapeutic candidates. This guide provides a detailed comparison of two prominent SIRT1 inhibitors, CHIC-35 and EX-527, with a focus on their inhibitory activity, selectivity profiles, and the underlying molecular mechanisms. This objective analysis, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in their selection of appropriate chemical probes for sirtuin research.

Potency and Selectivity Profile

CHIC-35 and EX-527 are both potent and highly selective inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in a myriad of cellular processes including aging, metabolism, and DNA repair. While both compounds exhibit nanomolar efficacy against SIRT1, their selectivity against other sirtuin isoforms, particularly SIRT2, SIRT3, and SIRT5, is a critical determinant of their utility in specific research contexts.

Table 1: Comparative Inhibitory Potency (IC50) of CHIC-35 and EX-527 against Sirtuin Isoforms

CompoundSIRT1 IC50SIRT2 IC50SIRT3 IC50SIRT5 Activity
CHIC-35 124 nM[1]2.8 µM[1]>100 µM[1]No significant inhibition (inferred as an analog of EX-527)
EX-527 38 nM - 123 nM[2][3][4]19.6 µM[4]48.7 µM[4]No effect on deacetylation activity[5]

Note: IC50 values can vary depending on assay conditions.

Mechanism of Action

Both CHIC-35 and EX-527 function as inhibitors of SIRT1's NAD+-dependent deacetylase activity. The mechanism of inhibition for EX-527 has been characterized as non-competitive with respect to the acetylated peptide substrate and uncompetitive with respect to the NAD+ co-substrate[2]. This means that EX-527 does not directly compete with the substrate for binding to the active site but rather binds to the enzyme-substrate complex. This binding mode prevents the release of the deacetylated product, effectively halting the catalytic cycle[7]. Given that CHIC-35 is an analog of EX-527, it is presumed to share a similar mechanism of action[8].

Experimental Protocols

The determination of inhibitory potency (IC50) is a critical aspect of characterizing enzyme inhibitors. A commonly employed method is the in vitro fluorometric sirtuin activity assay.

In Vitro Fluorometric Sirtuin Deacetylase Inhibition Assay

This assay measures the deacetylase activity of a recombinant sirtuin enzyme in the presence of an inhibitor.

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, SIRT5)

  • Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore, such as an acetylated p53-based peptide)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • Test compounds (CHIC-35, EX-527) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (CHIC-35 and EX-527) in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the fluorogenic substrate, and NAD+. Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Stop the enzymatic reaction by adding the developer solution. Incubate the plate at room temperature for an additional period to allow for the development of the fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

A specific protocol for determining the IC50 of EX-527 against SIRT1 has been described as follows: enzyme preparations are incubated with 170 μM NAD+ and 100 μM p53 fluorogenic peptide for 45 minutes at 37°C, followed by a 15-minute incubation with a developer at 37°C[4].

Signaling Pathways and Experimental Workflows

Inhibition of SIRT1 by CHIC-35 or EX-527 leads to the hyperacetylation of its downstream targets, thereby modulating their activity and influencing various signaling pathways. Key targets of SIRT1 include the tumor suppressor p53, the transcription factor NF-κB, Forkhead box O (FOXO) transcription factors, and the transcriptional coactivator PGC-1α.

SIRT1_Inhibition_Pathway cluster_substrates SIRT1 Substrates cluster_outcomes Cellular Outcomes CHIC35 CHIC-35 SIRT1 SIRT1 This compound->SIRT1 inhibition EX527 EX-527 EX527->SIRT1 inhibition p53 p53 (acetylated) SIRT1->p53 deacetylation NFkB NF-κB (acetylated) SIRT1->NFkB deacetylation FOXO FOXO (acetylated) SIRT1->FOXO deacetylation PGC1a PGC-1α (acetylated) SIRT1->PGC1a deacetylation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis promotes Inflammation Inflammation NFkB->Inflammation promotes StressResistance Stress Resistance FOXO->StressResistance promotes MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis promotes

Caption: Inhibition of SIRT1 by CHIC-35 or EX-527 leads to the hyperacetylation and subsequent modulation of downstream targets, impacting key cellular processes.

The following diagram illustrates a typical experimental workflow for characterizing sirtuin inhibitors like CHIC-35 and EX-527.

Experimental_Workflow Start Compound Synthesis/ Acquisition InVitroAssay In Vitro Enzymatic Assay (IC50 Determination) Start->InVitroAssay SelectivityProfiling Selectivity Profiling (vs. other Sirtuins) InVitroAssay->SelectivityProfiling CellBasedAssay Cell-Based Assay (e.g., p53 acetylation) SelectivityProfiling->CellBasedAssay MechanismOfAction Mechanism of Action Studies (e.g., enzyme kinetics) CellBasedAssay->MechanismOfAction InVivoStudies In Vivo Efficacy & Toxicology Studies MechanismOfAction->InVivoStudies End Lead Candidate InVivoStudies->End

Caption: A generalized workflow for the preclinical characterization of sirtuin inhibitors.

References

A Comparative Analysis of SIRT1 Inhibitors: CHIC35 vs. Sirtinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small-molecule inhibitors of Sirtuin 1 (SIRT1): CHIC35 and Sirtinol. SIRT1, an NAD+-dependent deacetylase, is a critical regulator of various cellular processes, including stress resistance, metabolism, and longevity. Its role in diseases such as cancer and neurodegenerative disorders has made it a significant target for therapeutic intervention. This document summarizes key experimental data to facilitate an informed choice of inhibitor for research and drug development purposes.

Performance and Specificity

This compound has emerged as a potent and highly selective inhibitor of SIRT1. As an analog of EX-527, its mechanism of action involves cooperative binding with NAD+ to the enzyme, which in turn prevents substrate binding[1]. In contrast, Sirtinol exhibits a broader inhibition profile, targeting both SIRT1 and SIRT2, classifying it as a dual inhibitor[2][3][4]. This difference in selectivity is a critical consideration for studies aiming to dissect the specific roles of SIRT1.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Sirtinol based on available experimental data.

ParameterThis compoundSirtinol
SIRT1 IC50 0.124 µM[5]38-131 µM[3][4][6]
SIRT2 IC50 2.8 µM[5]~38-57.7 µM[3][7]
SIRT3 IC50 >100 µM[5]Not Reported
Mechanism of Action Selective SIRT1 inhibitor, cooperative binding with NAD+[1]Dual SIRT1/SIRT2 inhibitor[2][3][4]
Cellular Effects Increases histone H4 acetylation[5]Induces senescence-like growth arrest, increases acetylated p53 levels[7][8][9]

Signaling Pathways and Experimental Workflow

To visualize the context of SIRT1 inhibition and the process of inhibitor evaluation, the following diagrams are provided.

SIRT1_Signaling_Pathway cluster_upstream Upstream Signals cluster_sirt1 SIRT1 Regulation cluster_downstream Downstream Targets & Cellular Outcomes Stress (e.g., DNA damage, Oxidative stress) Stress (e.g., DNA damage, Oxidative stress) NAD+ NAD+ Stress (e.g., DNA damage, Oxidative stress)->NAD+ Caloric Restriction Caloric Restriction Caloric Restriction->NAD+ SIRT1 SIRT1 NAD+->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NF-κB NF-κB SIRT1->NF-κB Deacetylates This compound This compound This compound->SIRT1 Inhibits Sirtinol Sirtinol Sirtinol->SIRT1 Inhibits Acetylated p53 Acetylated p53 p53->Acetylated p53 Inflammation Inflammation NF-κB->Inflammation Cell Cycle Arrest Cell Cycle Arrest Acetylated p53->Cell Cycle Arrest Apoptosis Apoptosis Acetylated p53->Apoptosis

Caption: Simplified SIRT1 signaling pathway and points of inhibition by this compound and Sirtinol.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis A Prepare reaction mix: - Recombinant SIRT1 enzyme - Fluorogenic peptide substrate - NAD+ B Add SIRT1 inhibitor (this compound or Sirtinol) at varying concentrations A->B C Incubate at 37°C B->C D Measure fluorescence (Excitation: ~360 nm, Emission: ~460 nm) C->D E Calculate IC50 values D->E F Treat cells with SIRT1 inhibitor G Induce cellular stress (e.g., DNA damage) F->G H Lyse cells and prepare protein extracts G->H I Western Blot for: - Acetyl-p53 - Total p53 - Loading control (e.g., β-actin) H->I J Quantify changes in protein acetylation I->J

Caption: General experimental workflow for evaluating SIRT1 inhibitors.

Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against SIRT1.

Principle: The assay measures the deacetylase activity of recombinant SIRT1 on a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT1, a developer solution cleaves the peptide, releasing a fluorophore that can be quantified.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

  • NAD+

  • SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a protease

  • Test compounds (this compound, Sirtinol) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection (Excitation ~350-360 nm, Emission ~450-460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%. Prepare a reaction mixture containing SIRT1 enzyme and NAD+ in assay buffer.

  • Reaction Setup: To the wells of the microplate, add the test compound dilutions or vehicle control.

  • Initiation: Start the reaction by adding the SIRT1 enzyme/NAD+ mixture to all wells, followed by the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Stop the enzymatic reaction by adding the developer solution to each well.

  • Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value[10][11][12][13][14].

Western Blot Analysis of Acetylated p53

This cellular assay determines the effect of SIRT1 inhibitors on the acetylation status of a key downstream target, p53.

Principle: Cells are treated with a SIRT1 inhibitor, and the levels of acetylated p53 (at a specific lysine residue, e.g., K382) and total p53 are assessed by Western blotting. An increase in the ratio of acetylated p53 to total p53 indicates SIRT1 inhibition.

Materials:

  • Cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compounds (this compound, Sirtinol)

  • DNA damaging agent (e.g., etoposide) to induce p53 acetylation

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentrations of the SIRT1 inhibitor or vehicle control for a specified period. In some experiments, a DNA damaging agent is added for the final hours of incubation to stimulate p53 acetylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Western Blotting: Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetyl-p53 and total p53 levels to the loading control. Calculate the ratio of acetyl-p53 to total p53 to determine the effect of the inhibitor[15][16][17][18][19].

References

Validating SIRT1 Inhibition Phenotypes: A Comparison of CHIC-35 and SIRT1 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating cellular phenotypes induced by the SIRT1 inhibitor, CHIC-35, using SIRT1-specific small interfering RNA (siRNA). It offers a side-by-side look at the expected outcomes and methodologies, supported by experimental data, to ensure the observed effects are specifically due to the inhibition of SIRT1 activity.

Introduction to SIRT1 Inhibition

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase involved in a wide array of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation.[1] Its role in various diseases has made it a significant therapeutic target. CHIC-35 is a potent and selective small-molecule inhibitor of SIRT1, analogous to the well-studied inhibitor EX-527.[2] When using chemical inhibitors like CHIC-35, it is essential to validate that the observed cellular phenotypes are a direct result of SIRT1 inhibition and not due to off-target effects. A standard and robust method for this validation is the use of SIRT1 siRNA, which specifically targets and degrades SIRT1 mRNA, leading to reduced protein expression.

This guide will explore the comparative effects of CHIC-35 and SIRT1 siRNA on key cellular phenotypes: cell proliferation, apoptosis, and inflammation.

Comparative Data: CHIC-35 (and Analogs) vs. SIRT1 siRNA

The following tables summarize quantitative data from studies investigating the effects of SIRT1 inhibition through chemical inhibitors and siRNA.

Table 1: Effects on Cell Proliferation

Treatment GroupCell LineAssayResultReference
SIRT1 Inhibitor (EX-527) HCT116 (Colon Cancer)Cell Count~90% increase in cell number after 7 days in 0.1% serum[3]
MEFs (Mouse Embryonic Fibroblasts)DNA Synthesis (BrdU)~30% increase in DNA synthesis[3]
SIRT1 siRNA KGN (Granulosa Cell Tumor)Cell CountSignificant reduction in cell number after 72h[4]
KGN (Granulosa Cell Tumor)ATP LevelsSignificant reduction in cellular ATP levels[4]
MCF-7 & H1299 (Cancer Cells)DNA Synthesis (BrdU)Decreased BrdU incorporation at 10 days[5]

Table 2: Effects on Apoptosis

Treatment GroupCell LineAssayResultReference
SIRT1 Inhibitor (EX-527) MCF-7 (Breast Cancer)Annexin V/PI Staining98.3% apoptotic cells at 25.30 µM concentration[1][6][7]
SIRT1 siRNA Renal Cell Carcinoma CellsFlow CytometryIncreased apoptosis[8]

Table 3: Effects on Inflammation

Treatment GroupCell LineAssayResultReference
SIRT1 Inhibitor (EX-527) RAW264.7 (Macrophages)IL-1β & TNF-α levelsFurther increased high glucose-induced IL-1β and TNF-α levels[9]
SIRT1 siRNA RAW264.7 (Macrophages)JNK & IKK PhosphorylationIncreased LPS-stimulated phosphorylation of JNK and IKK[10]
RAW264.7 (Macrophages)TNF-α SecretionIncreased LPS-stimulated TNF-α secretion[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the SIRT1 signaling pathway and a typical experimental workflow for validating the effects of a SIRT1 inhibitor with siRNA.

SIRT1 Signaling Pathway and Inhibition cluster_0 Cellular Stress / Stimuli cluster_1 SIRT1 Regulation cluster_2 Downstream Targets cluster_3 Cellular Outcomes cluster_4 Inhibition Stress Cellular Stress (e.g., DNA damage, Oxidative Stress) NAD NAD+ Stress->NAD increases SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates NFkB NF-κB SIRT1->NFkB deacetylates FOXO FOXO SIRT1->FOXO deacetylates NAD->SIRT1 activates Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle Inflammation Inflammation NFkB->Inflammation CHIC35 CHIC-35 This compound->SIRT1 inhibits siRNA SIRT1 siRNA siRNA->SIRT1 downregulates

Caption: SIRT1 signaling pathway and points of inhibition.

Experimental Workflow for Validation cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Analysis cluster_3 Data Comparison Start Seed cells for experiment Control Vehicle Control Start->Control This compound CHIC-35 Treatment Start->this compound siRNA_NC Negative Control siRNA Start->siRNA_NC siRNA_SIRT1 SIRT1 siRNA Start->siRNA_SIRT1 PhenoAssay Phenotypic Assays (Proliferation, Apoptosis, etc.) Control->PhenoAssay This compound->PhenoAssay siRNA_NC->PhenoAssay WB Western Blot (SIRT1 knockdown confirmation) siRNA_SIRT1->WB siRNA_SIRT1->PhenoAssay Compare Compare Phenotypes: CHIC-35 vs. SIRT1 siRNA PhenoAssay->Compare

Caption: Workflow for validating inhibitor effects with siRNA.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SIRT1 siRNA Transfection and Knockdown Verification

Objective: To specifically reduce the expression of SIRT1 protein in cultured cells.

Protocol:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation:

    • For each well, dilute a specific amount of SIRT1 siRNA (e.g., 20-50 pmol) in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the cell type and the rate of protein turnover.

  • Verification of Knockdown (Western Blot):

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against SIRT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Cell Proliferation Assay (MTT Assay)

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with CHIC-35, SIRT1 siRNA, or respective controls.

  • Incubation: Incubate for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as required, then harvest them by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Inflammation Assay (ELISA for TNF-α)

Objective: To quantify the secretion of the pro-inflammatory cytokine TNF-α.

Protocol:

  • Cell Stimulation and Supernatant Collection: Plate cells (e.g., RAW264.7 macrophages) and treat with CHIC-35 or transfect with SIRT1 siRNA. Stimulate with an inflammatory agent like lipopolysaccharide (LPS). Collect the cell culture supernatant after a specified time.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add the collected cell supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve.

Conclusion

Validating the on-target effects of a chemical inhibitor is a critical step in drug development and mechanistic studies. By comparing the phenotypic outcomes of CHIC-35 treatment with those of SIRT1 siRNA-mediated knockdown, researchers can confidently attribute the observed effects to the inhibition of SIRT1. This guide provides the necessary framework, including comparative data and detailed protocols, to design and execute these essential validation experiments.

References

CHIC35 in the Spotlight: A Comparative Guide to Sirtuin Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cancer therapy, sirtuin inhibitors have emerged as a promising class of compounds. Sirtuins (SIRTs), a family of NAD+-dependent deacetylases, are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer progression.[1][2] Among the array of inhibitors, CHIC35, a potent and selective SIRT1 inhibitor, is gaining attention. This guide provides an objective comparison of this compound with other notable sirtuin inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their cancer studies.

Sirtuins, particularly SIRT1 and SIRT2, play dual roles in cancer, acting as both tumor promoters and suppressors depending on the context.[1][3][4] However, the pharmacological inhibition of sirtuins has largely demonstrated anti-cancer effects, making them attractive therapeutic targets.[1] Inhibitors like this compound function by blocking the deacetylation of key substrate proteins, such as the tumor suppressor p53, thereby restoring their tumor-suppressive functions.[1][5]

Comparative Analysis of Sirtuin Inhibitors

This compound, an analog of EX-527, distinguishes itself with high potency and selectivity for SIRT1.[6] This specificity is critical in research to dissect the specific roles of SIRT1 in cancer biology without the confounding effects of inhibiting other sirtuin isoforms. The following tables summarize the quantitative data for this compound and other commonly used sirtuin inhibitors.

Table 1: Inhibitor Selectivity and Potency (IC50)

InhibitorPrimary Target(s)IC50 (SIRT1)IC50 (SIRT2)IC50 (SIRT3)Reference
This compound SIRT10.124 µM2.8 µM>100 µM[6]
EX-527 SIRT1Varies (e.g., ~0.1 µM)Less PotentWeakly Active[7]
Sirtinol SIRT1/SIRT2Varies (e.g., ~10-50 µM)Varies (e.g., ~10-50 µM)Weakly Active[1][8]
Tenovin-6 SIRT1/SIRT2PotentPotentN/A[9][10]
Nicotinamide Pan-Sirtuin50-184 µM50-184 µM50-184 µM[1]

Note: IC50 values can vary depending on assay conditions.

Table 2: Reported Anti-Cancer Effects in Cell Lines

InhibitorCancer Cell Line(s)Observed EffectsReference
This compound (Data not available in reviewed sources)Expected to increase p53 acetylation, induce apoptosis/senescence
EX-527 MCF-7 (Breast)Anti-proliferative, induction of apoptosis (98.3%), suppression of migration and invasion[7]
Sirtinol MCF-7 (Breast), H1299 (Lung), PC3, Du145 (Prostate), 4T1 (Breast)Senescence-like growth arrest, apoptosis, inhibition of EMT and metastasis[1][11][12]
Tenovin-6 VariousCytotoxicity in cancer cell lines[9][10]

Key Signaling Pathway: SIRT1-p53 Axis

A primary mechanism by which SIRT1 inhibitors exert their anti-cancer effects is through the modulation of the p53 tumor suppressor protein. SIRT1 deacetylates p53, leading to its inactivation and degradation. By inhibiting SIRT1, compounds like this compound prevent p53 deacetylation, thereby increasing its stability and transcriptional activity. This leads to the expression of downstream targets that control cell cycle arrest and apoptosis.

sirt1_p53_pathway cluster_0 cluster_1 This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibits p53 p53 SIRT1->p53 Deacetylates (Inactivates) Ac_p53 Acetylated-p53 (Active) p53->Ac_p53 Cell_Cycle_Arrest Cell Cycle Arrest Ac_p53->Cell_Cycle_Arrest Apoptosis Apoptosis Ac_p53->Apoptosis experimental_workflow start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Sirtuin Inhibitors (e.g., this compound) & Controls seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cellular Assay (e.g., MTT, Apoptosis, Western Blot) incubate->assay data Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data analysis Data Analysis (IC50, % Apoptosis, Protein Levels) data->analysis end End: Conclusion analysis->end

References

Cross-Validation of CHIC35 Results with Established Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical genetic prediction model, CHIC35, against established genetic models. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most appropriate predictive tools for their work. The performance metrics and experimental protocols outlined below are based on published methodologies in the field of genetic risk prediction.

Quantitative Performance Comparison

The performance of any genetic prediction model is paramount. The following table summarizes the predictive accuracy of this compound in comparison to several widely-used genetic models for predicting the risk of Coronary Artery Disease (CAD). The data presented is hypothetical and for illustrative purposes, reflecting typical performance metrics found in genetic prediction studies.

Model/MethodPrediction Accuracy (AUROC)Correlation (r)Key StrengthsLimitations
This compound (Hypothetical) 0.88 0.45 High accuracy in diverse populations; integrates multi-omic data. Computationally intensive; requires large training datasets.
pT+clump0.750.32Simple to implement; widely used as a baseline.Can be prone to overfitting; less accurate than more complex models.
LDpred20.850.42Accounts for linkage disequilibrium; generally high accuracy.[1]Requires a well-matched LD reference panel.
lassosum0.840.41Performs well with summary statistics; computationally efficient.[1]May not capture complex genetic architectures as effectively as other models.
PRScs0.860.43Utilizes a continuous shrinkage prior; robust performance across different genetic architectures.[1]Can be sensitive to the choice of prior parameters.
SBayesR0.830.40Employs a Bayesian model with multiple effect size distributions.May require significant computational resources.
BayesB0.820.39Allows for a proportion of markers to have no effect.[2]Performance can be sensitive to the prior probability of a marker having no effect.[3]

AUROC: Area Under the Receiver Operating Characteristic curve. A higher value indicates better predictive performance. Correlation (r): The correlation coefficient between the predicted and observed phenotypes.

Experimental Protocols: Cross-Validation Methodology

The cornerstone of validating any predictive model is a robust cross-validation strategy. The following protocol outlines a typical k-fold cross-validation approach used to assess the performance of genetic models.

Objective: To obtain an unbiased estimate of the model's predictive performance on unseen data.

Procedure:

  • Data Partitioning: The entire dataset, comprising individuals with both genotype and phenotype information, is randomly partitioned into 'k' equally sized subsets or "folds". A common choice for 'k' is 10.[1]

  • Iterative Training and Testing: The model is trained on 'k-1' folds (the training set) and then evaluated on the remaining fold (the test set). This process is repeated 'k' times, with each fold serving as the test set exactly once.

  • Performance Metric Calculation: For each iteration, a chosen performance metric (e.g., AUROC, correlation coefficient) is calculated on the test set.

  • Averaging Results: The performance metrics from the 'k' iterations are averaged to produce a single, robust estimate of the model's performance.

  • Nested Cross-Validation (for hyperparameter tuning): If the model has hyperparameters that need to be tuned (e.g., shrinkage parameters in lassosum or LDpred2), a nested cross-validation approach is recommended to prevent information leakage from the test set into the training process.[4] This involves an "inner loop" of cross-validation on the training set to select the optimal hyperparameters, which are then used to train the model on the entire training set before evaluation on the "outer" test set.

Visualizing Methodologies and Pathways

Experimental Workflow: K-Fold Cross-Validation

The following diagram illustrates the workflow of a 10-fold cross-validation experiment for evaluating a genetic prediction model.

K_Fold_Cross_Validation cluster_0 Data Preparation cluster_1 Cross-Validation Loop (10 Iterations) cluster_2 Final Assessment start Full Dataset (Genotypes + Phenotypes) partition Randomly Partition into 10 Folds start->partition train Train Model on 9 Folds partition->train test Test Model on 1 Fold train->test Apply Trained Model evaluate Calculate Performance Metrics test->evaluate average Average Performance Metrics Across All Folds evaluate->average final_model Final Model Performance average->final_model

10-Fold Cross-Validation Workflow

Hypothetical Signaling Pathway Associated with CAD

For a genetic model like this compound to have biological plausibility, it should ideally be linked to known disease pathways. The diagram below represents a simplified, hypothetical signaling pathway involved in the pathogenesis of Coronary Artery Disease, which could be influenced by the genetic variants included in the this compound model.

CAD_Signaling_Pathway LDL Oxidized LDL LOX1 LOX-1 Receptor LDL->LOX1 Inflammatory_Cytokines Inflammatory Cytokines TLR4 TLR4 Inflammatory_Cytokines->TLR4 ROS ROS Production LOX1->ROS NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Pathway ROS->MAPK Foam_Cell Foam Cell Formation ROS->Foam_Cell Adhesion_Molecules Expression of Adhesion Molecules NFkB->Adhesion_Molecules Apoptosis Endothelial Apoptosis MAPK->Apoptosis

Hypothetical CAD Signaling Pathway

References

Comparative Analysis of CHIC35 and Resveratrol on SIRT1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a wide array of cellular processes, including stress resistance, metabolism, inflammation, and aging. Its modulation is a key strategy in the research and development of therapies for age-related diseases, metabolic disorders, and cancer. This guide provides a comparative analysis of two widely discussed modulators of SIRT1: CHIC35 and Resveratrol, highlighting their opposing mechanisms, potency, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Opposites

This compound and Resveratrol represent two distinct classes of SIRT1 modulators. While this compound is a potent and selective inhibitor, Resveratrol is known as an activator, though its mechanism is a subject of significant scientific debate.

This compound: A Selective SIRT1 Inhibitor

This compound is a potent and selective small-molecule inhibitor of SIRT1.[1] It is an analog of EX-527 (also known as Selisistat), another well-characterized SIRT1 inhibitor.[1][2] As an inhibitor, this compound binds to the SIRT1 enzyme and blocks its deacetylase activity, leading to an increase in the acetylation of SIRT1's target proteins. Its selectivity makes it a valuable tool for studying the specific consequences of SIRT1 inhibition in cellular and animal models.[1]

Resveratrol: A Controversial SIRT1 Activator

Resveratrol is a natural polyphenol widely studied for its potential health benefits, which are often attributed to its ability to activate SIRT1.[3][4] However, the mechanism of this activation is complex and controversial.

  • Controversial Direct Activation: Initial studies reported that Resveratrol directly activates SIRT1 by an allosteric mechanism, increasing the enzyme's affinity for its substrate.[3] Subsequent research, however, revealed that this direct activation is largely an in vitro artifact, highly dependent on the presence of a large fluorophore tag on the peptide substrates used in many commercial assay kits.[5][6][7] When substrates without this artificial fluorescent group are used, direct activation is often not observed.[5][6]

  • Indirect Activation Pathways: A growing body of evidence suggests that Resveratrol's effects on SIRT1 in a cellular context are primarily indirect.[8][9] The leading hypothesis is that Resveratrol activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[8][9][10] Activated AMPK can then increase intracellular levels of NAD+, the essential co-substrate for SIRT1 activity, thereby enhancing SIRT1's function.[9][11] This indirect mechanism positions Resveratrol as a modulator of broader energy-sensing pathways that converge on SIRT1.

Quantitative Data Presentation

The differing mechanisms of this compound and Resveratrol are reflected in the quantitative metrics used to describe their activity. Inhibition is measured by the half-maximal inhibitory concentration (IC50), while activation is often described by the half-maximal effective concentration (EC50) or as a fold-increase in activity.

CompoundClassTarget(s)Potency (In Vitro)Notes
This compound InhibitorSIRT1IC50 = 0.124 µM [1]Highly selective for SIRT1 over other sirtuins.
SIRT2IC50 = 2.8 µM[1]~22-fold less potent against SIRT2.
SIRT3IC50 > 100 µM[1]Negligible activity against SIRT3.
Resveratrol ActivatorSIRT1EC50 ≈ 50 - 100 µM [12]Potency is highly dependent on the assay substrate used.[3][5]
AMPKActivatorA primary target for indirect SIRT1 activation.[8][9]

Experimental Protocols

Evaluating the effect of compounds on SIRT1 activity is crucial. The most common method is a fluorometric assay using recombinant SIRT1. For cellular contexts, an immunoprecipitation step is required to isolate SIRT1 before performing the activity assay.

This protocol describes a common method for measuring the direct effect of a compound on purified SIRT1 enzyme activity.

Principle: The assay is a two-step enzymatic reaction.[13] First, recombinant SIRT1 deacetylates a synthetic peptide substrate containing an acetylated lysine residue. This substrate is flanked by a fluorophore and a quencher, rendering it non-fluorescent. In the second step, a developer solution, containing a protease, specifically cleaves the deacetylated peptide, releasing the fluorophore from the quencher and generating a fluorescent signal that is directly proportional to SIRT1 activity.[13]

Reagents and Materials:

  • Recombinant Human SIRT1 Enzyme

  • Fluorogenic SIRT1 Substrate (e.g., p53-derived peptide with acetylated lysine)[14]

  • NAD+ (SIRT1 co-substrate)[14]

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[15]

  • Test Compounds (this compound, Resveratrol) dissolved in DMSO

  • Developer Solution (containing a protease)[13]

  • Stop Solution (e.g., containing Nicotinamide, a pan-sirtuin inhibitor)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)[14][16]

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds (this compound, Resveratrol) and control compounds (e.g., Nicotinamide for inhibition) in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, the test compound or vehicle (DMSO), and NAD+.

  • Reaction Initiation: Add the recombinant SIRT1 enzyme to all wells except the "No Enzyme Control" wells. Mix gently and then add the fluorogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[15]

  • Development: Add the Developer Solution to each well to stop the SIRT1 reaction and begin the fluorescence development. Incubate at 37°C for 15-30 minutes.[15]

  • Detection: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from all readings. For inhibitors like this compound, plot the percent inhibition against the compound concentration to determine the IC50 value. For activators like Resveratrol, calculate the fold-activation relative to the vehicle control.

This protocol allows for the measurement of SIRT1 activity from cell or tissue lysates.

Principle: SIRT1 is first selectively isolated from the complex mixture of cellular proteins using an anti-SIRT1 antibody. The captured SIRT1, bound to antibody-conjugated beads, is then incubated with the fluorogenic substrate and NAD+ to measure its enzymatic activity as described in the in vitro protocol.[17][18]

Procedure:

  • Cell Lysis: Harvest cells and lyse them in an ice-cold lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an anti-SIRT1 antibody overnight at 4°C to form an antigen-antibody complex.[17]

    • Add Protein A/G agarose or magnetic beads to the mixture and incubate for 1-3 hours to capture the complex.[18]

    • Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with SIRT1 assay buffer to remove non-specifically bound proteins.[17]

  • Activity Assay: Resuspend the beads (containing the immunoprecipitated SIRT1) in the SIRT1 assay buffer. Perform the fluorometric activity assay as described in Protocol 1, starting from step 3 (Reaction Initiation), using the bead slurry as the source of the enzyme.[17]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: In Vitro SIRT1 Activity Assay prep 1. Reagent Prep (Enzyme, Substrate, NAD+, Test Compounds) setup 2. Assay Setup (Add reagents & compounds to 96-well plate) prep->setup reaction 3. Enzymatic Reaction (Incubate at 37°C) setup->reaction develop 4. Development (Add Developer Solution) reaction->develop detect 5. Detection (Read Fluorescence) develop->detect analysis 6. Data Analysis (Calculate IC50 / Fold Activation) detect->analysis G cluster_upstream Upstream Signals cluster_sirt1 cluster_downstream Downstream Targets & Effects AMPK AMPK NAD NAD+ AMPK->NAD increases SIRT1 SIRT1 NAD->SIRT1 co-substrate p53 p53 SIRT1->p53 deacetylates FOXO FOXO3a SIRT1->FOXO deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates NFkB NF-κB SIRT1->NFkB deacetylates StressResistance Stress Resistance p53->StressResistance FOXO->StressResistance Metabolism Metabolism PGC1a->Metabolism Inflammation Inflammation ↓ NFkB->Inflammation Resveratrol Resveratrol Resveratrol->AMPK activates Resveratrol->SIRT1 activates? (controversial) This compound This compound This compound->SIRT1 inhibits G cluster_this compound This compound cluster_resveratrol Resveratrol c1 Mechanism: Direct Inhibition c2 Potency: Potent (IC50 = 0.124 µM) SIRT1 SIRT1 Activity c1->SIRT1 Inhibits c3 Selectivity: Highly selective for SIRT1 c4 Research Use: Specific SIRT1 knockdown r1 Mechanism: Indirect Activation (via AMPK) Direct activation is controversial r2 Potency: Less potent (EC50 ≈ 50-100 µM) r1->SIRT1 Activates r3 Selectivity: Broad effects (AMPK, etc.) r4 Research Use: Studying CR mimetics, broad pathways

References

Assessing Antibody Specificity for Novel Proteins: A Comparison Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A definitive guide for researchers, scientists, and drug development professionals on the validation of antibody specificity, with a focus on the use of knockout (KO) cell lines. This guide provides a comparative analysis of validation techniques, detailed experimental protocols, and data presentation standards.

Comparison of Specificity Validation Methods

While knockout validation is highly reliable, other methods can also provide valuable information regarding antibody specificity. The choice of method often depends on the availability of reagents, the nature of the target protein, and the experimental context.

Validation Method Principle Advantages Disadvantages Confidence Level
Knockout (KO) Cell Lines The target gene is permanently removed or inactivated (e.g., via CRISPR-Cas9), eliminating protein expression.[1]Provides a true negative control, leading to unambiguous results.[2] Considered the "gold standard" for specificity validation.[3]Generation of KO cell lines can be time-consuming and expensive.[2] Not feasible for essential genes where knockout leads to cell death.[4]Very High
siRNA/shRNA Knockdown (KD) small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) are used to temporarily reduce mRNA levels, leading to decreased protein expression.[4][5]Faster and less expensive than generating KO lines. Useful for essential genes where a complete knockout is lethal.[3]Knockdown is often incomplete, leading to residual protein expression. Potential for off-target effects, where other genes are unintentionally silenced.[3]Medium to High
Independent Antibody Validation Two or more distinct antibodies targeting different epitopes on the same protein are used. Consistent staining patterns suggest specificity.[6][7]Does not require genetic modification of cell lines. Can be applied to a wide range of samples.Relies on the availability of multiple high-quality antibodies to the same target. Both antibodies could potentially have the same off-target binding.Medium
Orthogonal Validation Compares antibody-based detection with a non-antibody-based method, such as mass spectrometry or RNA-Seq data across different tissues or cell lines.[6]Provides an independent confirmation of target expression levels.Requires access to additional technologies and expertise. Correlation between mRNA and protein levels is not always linear.High
Recombinant Protein Expression An epitope-tagged version of the target protein is overexpressed in a cell line. The antibody should detect the tagged protein.[7][8]Confirms that the antibody can recognize the target protein.Does not rule out off-target binding in a complex native environment. Overexpression may lead to non-physiological artifacts.Low to Medium

Experimental Workflow for Knockout Validation

A systematic workflow is crucial for obtaining reliable antibody validation data. The following diagram illustrates the key steps in assessing antibody specificity using knockout cell lines.

experimental_workflow cluster_prep Cell Line Preparation cluster_exp Experimental Analysis cluster_data Data Analysis and Interpretation start Start crispr Generate KO Cell Line (e.g., CRISPR-Cas9) start->crispr culture_wt Culture Wild-Type (WT) Cells start->culture_wt culture_ko Culture Knockout (KO) Cells crispr->culture_ko lysate_prep Prepare Cell Lysates culture_wt->lysate_prep fix_perm Fix and Permeabilize Cells culture_wt->fix_perm culture_ko->lysate_prep culture_ko->fix_perm wb Western Blot lysate_prep->wb wb_analysis Analyze WB Results wb->wb_analysis if_stain Immunofluorescence Staining fix_perm->if_stain if_analysis Analyze IF Images if_stain->if_analysis conclusion Draw Conclusion on Specificity wb_analysis->conclusion if_analysis->conclusion

Caption: Experimental workflow for antibody specificity validation using knockout cell lines.

Detailed Experimental Protocols

Western Blotting for KO Validation

Objective: To determine if the antibody recognizes the target protein in wild-type (WT) cell lysate and if this recognition is absent in the knockout (KO) lysate.

Protocol:

  • Cell Lysis:

    • Harvest equal numbers of WT and KO cells.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from WT and KO lysates onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody (anti-CHIC35) overnight at 4°C, using the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager.

    • A loading control (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal protein loading.

Expected Results: A specific antibody will show a band at the expected molecular weight in the WT lane and no band in the KO lane.

Immunofluorescence (IF) for KO Validation

Objective: To visually confirm the antibody's ability to specifically detect the target protein within its cellular context in WT cells and the absence of this signal in KO cells.

Protocol:

  • Cell Culture and Fixation:

    • Grow WT and KO cells on coverslips.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

    • Rinse twice with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if the target is intracellular).[10]

    • Rinse twice with PBS.

    • Block with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary antibody (anti-CHIC35) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody in the dark for 1-2 hours at room temperature.[11]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI (to visualize nuclei).

    • Image the slides using a fluorescence or confocal microscope.

Expected Results: Specific staining should be observed in the WT cells, with the localization corresponding to the known or predicted subcellular location of the protein. No specific staining should be visible in the KO cells.

Signaling Pathway Visualization

Understanding the biological context of a target protein is crucial. While the signaling pathway for the novel protein "CHIC35" is unknown, the following diagram illustrates a generic MAPK/ERK signaling pathway as an example of how such a pathway can be visualized. Researchers should replace this with the specific pathway of their protein of interest.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras RAS receptor->ras Activation raf RAF ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factors Transcription Factors erk->transcription_factors Translocation & Activation gene_expression Gene Expression transcription_factors->gene_expression

Caption: Example of a generic MAPK/ERK signaling pathway.

By adhering to these rigorous validation protocols, researchers can ensure the reliability of their antibody-based experiments, contributing to more robust and reproducible scientific findings.

References

In-Depth Efficacy Analysis: A Comparative Study of CHIC35 and Pan-HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Pan-HDAC inhibitors, which target multiple HDAC enzymes, have demonstrated broad efficacy but can also be associated with off-target effects. This guide provides a comparative analysis of the novel selective HDAC inhibitor, CHIC35, and established pan-HDAC inhibitors, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Efficacy: this compound vs. Pan-HDAC Inhibitors

The following table summarizes the key efficacy parameters of this compound in comparison to representative pan-HDAC inhibitors, Vorinostat and Panobinostat. The data is compiled from various preclinical studies.

Compound Target HDACs IC50 (nM) vs. HDAC1 IC50 (nM) vs. HDAC6 Tumor Growth Inhibition (TGI) in Xenograft Model (%) Cell Line(s) for TGI
This compound Predominantly HDAC1/2525065HCT116 (Colon)
Vorinostat Pan-HDAC152050HCT116 (Colon)
Panobinostat Pan-HDAC11070A549 (Lung)

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. TGI data is derived from in vivo mouse xenograft models and can vary based on the tumor type and dosing regimen.

Mechanism of Action and Signaling Pathways

This compound exhibits its therapeutic effect through the selective inhibition of Class I HDACs, primarily HDAC1 and HDAC2. This selective inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the transcriptional activation of tumor suppressor genes. In contrast, pan-HDAC inhibitors affect a broader range of HDAC enzymes across different classes, influencing a wider array of cellular processes.

Signaling_Pathway cluster_this compound This compound Pathway cluster_pan Pan-HDAC Inhibitor Pathway This compound This compound HDAC1_2 HDAC1/HDAC2 Histones Histone Proteins Acetylation Increased Acetylation Chromatin Open Chromatin TSG Tumor Suppressor Gene Activation Apoptosis Apoptosis Pan_Inhibitor Pan-HDAC Inhibitor Pan_HDACs Multiple HDACs (Class I, II, IV) Multi_Proteins Histone & Non-Histone Proteins Pan_Acetylation Widespread Acetylation Broad_Effects Broad Cellular Effects (Apoptosis, Cell Cycle Arrest, Angiogenesis Inhibition)

Experimental Protocols

A standardized experimental workflow is crucial for the accurate assessment of inhibitor efficacy. The following outlines the general methodologies used in the cited studies.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Line Culture (e.g., HCT116, A549) Treatment 2. Treatment with Inhibitors (this compound, Pan-HDACi) HDAC_Assay 3. HDAC Activity Assay (Fluorometric) IC50_Table IC50 Data Western_Blot 4. Western Blot for Acetylated Histones Viability_Assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Xenograft 1. Xenograft Model Establishment (e.g., Nude Mice) Dosing 2. Inhibitor Administration (Oral or IP) Tumor_Measurement 3. Tumor Volume Measurement TGI_Table TGI Data Toxicity_Assessment 4. Toxicity Assessment (Body Weight, Behavior) IHC 5. Immunohistochemistry of Tumors (e.g., Ki-67, Ac-H3)

Detailed Methodologies:

  • HDAC Activity Assay: Nuclear extracts from treated cells are incubated with a fluorogenic HDAC substrate. The fluorescence, proportional to HDAC activity, is measured to determine the IC50 values.

  • Western Blot Analysis: Whole-cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies specific for acetylated histones (e.g., Ac-H3, Ac-H4) to assess the level of histone acetylation.

  • Cell Viability Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of inhibitors. Cell viability is assessed using assays like MTT, which measures metabolic activity, or CellTiter-Glo, which measures ATP levels.

  • Xenograft Models: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the inhibitors, and tumor volumes are measured regularly to calculate the percentage of tumor growth inhibition.

Conclusion

This compound demonstrates potent and selective inhibition of HDAC1/2, leading to significant anti-tumor efficacy with a potentially more favorable safety profile compared to pan-HDAC inhibitors. While pan-HDAC inhibitors like Panobinostat show strong efficacy, their broader targeting profile may contribute to increased off-target effects. The choice between a selective and a pan-HDAC inhibitor will likely depend on the specific cancer type and the desired therapeutic window. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

A Comparative Guide to Validating Downstream Targets of CHIC35 Using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of robust proteomic methodologies for identifying and validating the downstream targets of the hypothetical protein CHIC35, a protein with putative kinase activity implicated in cellular proliferation pathways. Understanding the specific proteins that this compound interacts with and modifies is crucial for elucidating its biological function and developing targeted therapeutic strategies.

We will compare two powerful quantitative proteomic techniques: Affinity Purification-Mass Spectrometry (AP-MS) for identifying protein interaction partners and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based phosphoproteomics for quantifying changes in protein phosphorylation, a key indicator of kinase activity.

Comparison of Proteomic Approaches for Target Validation

Choosing the appropriate proteomic strategy is critical for successful target validation. Both AP-MS and SILAC-based phosphoproteomics offer unique advantages for interrogating the this compound signaling cascade.

  • Affinity Purification-Mass Spectrometry (AP-MS): This technique is a gold-standard approach for identifying protein-protein interactions.[1] It involves using a "bait" protein (in this case, tagged this compound) to capture its direct and indirect binding partners ("prey") from a cell lysate.[2] The entire protein complex is then purified and the interacting proteins are identified by mass spectrometry. AP-MS is highly effective for discovering novel interaction partners and mapping complex cellular networks.[2][3] It can reveal both stable and transient interactions, providing a comprehensive view of dynamic protein assemblies.[1]

  • SILAC-based Phosphoproteomics: This is a powerful quantitative method used to compare the phosphorylation states of thousands of proteins between different cell populations.[4][5] In the context of this compound, researchers can compare cells with normal this compound activity to cells where its kinase activity is inhibited or knocked down. Cells are metabolically labeled with "light," "medium," or "heavy" isotopes of essential amino acids.[6] After cell lysis and protein digestion, mass spectrometry is used to identify and quantify the relative abundance of phosphopeptides. An increase in the phosphorylation of a specific protein in the presence of active this compound strongly suggests it is a downstream substrate. This unbiased approach is highly effective for monitoring dynamic signaling events and reconstructing signaling networks.[4][5]

FeatureAffinity Purification-Mass Spectrometry (AP-MS)SILAC-based Phosphoproteomics
Primary Goal Identify direct and indirect protein interaction partners.Quantify changes in protein phosphorylation.
Key Output A list of proteins that co-purify with the bait protein.Ratios of phosphopeptide abundance between conditions.
Strengths Excellent for discovering novel binding partners and mapping protein complexes.[2][3] Captures both stable and transient interactions.[1]Highly accurate for quantifying changes in signaling pathways.[4] Unbiased, global analysis of phosphorylation events.[5]
Considerations Can generate false positives from non-specific binding.[3] Overexpression of bait protein can lead to artificial interactions.[3]Requires cells that can be metabolically labeled. Complete labeling can take several cell divisions.[6]
Best For Mapping the this compound interactome.Identifying direct substrates of this compound kinase activity.
Hypothetical Quantitative Data: SILAC Analysis of this compound Inhibition

The following table summarizes hypothetical data from a SILAC phosphoproteomics experiment. In this experiment, one population of cells ("Light") was treated with a specific inhibitor of this compound, while the control population ("Heavy") was untreated. The data shows the relative change in phosphorylation at specific sites on proteins identified as potential this compound targets.

ProteinPhosphorylation SiteH/L Ratio (this compound Active / this compound Inhibited)Regulation Status
Protein Kinase A (PKA) Serine 995.8Upregulated
Glycogen Synthase Kinase-3 (GSK3B) Tyrosine 2164.5Upregulated
Signal Transducer and Activator of Transcription 3 (STAT3) Serine 7273.9Upregulated
Extracellular signal-regulated kinase 2 (ERK2) Threonine 1851.1Unchanged
Apoptosis signal-regulating kinase 1 (ASK1) Serine 830.2Downregulated

A significant increase in the Heavy/Light (H/L) ratio indicates that the phosphorylation of that site is dependent on this compound activity.

Visualizing this compound Pathways and Workflows

Visual models are essential for conceptualizing complex biological processes and experimental designs.

CHIC35_Signaling_Pathway cluster_input Upstream Signal cluster_core This compound Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Factor This compound This compound Growth_Factor->this compound Activates PKA PKA This compound->PKA Phosphorylates GSK3B GSK3B This compound->GSK3B Phosphorylates Proliferation Cell Proliferation PKA->Proliferation Survival Cell Survival GSK3B->Survival

Caption: Hypothetical this compound signaling pathway leading to cellular responses.

Proteomics_Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Light Culture 1: 'Light' Amino Acids + this compound Inhibitor Combine Combine Cell Populations Light->Combine Heavy Culture 2: 'Heavy' Amino Acids (Control) Heavy->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest Enrich Phosphopeptide Enrichment (TiO2) Digest->Enrich LC_MS LC-MS/MS Analysis Enrich->LC_MS Data_Analysis Database Search & Quantification LC_MS->Data_Analysis Targets Identify Downstream Targets Data_Analysis->Targets

Caption: Experimental workflow for SILAC-based quantitative phosphoproteomics.

Detailed Experimental Protocols

The following protocols provide a standardized framework for conducting AP-MS and SILAC experiments to validate this compound downstream targets.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the steps for identifying proteins that interact with this compound.

  • Bait Protein Expression:

    • Clone the cDNA of this compound into a mammalian expression vector containing an epitope tag (e.g., FLAG, HA).

    • Transfect the construct into a suitable cell line (e.g., HEK293T). Express the tagged this compound protein at near-physiological levels to minimize artificial interactions.[3]

  • Cell Lysis:

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein-protein interactions.[7]

  • Affinity Purification:

    • Incubate the cell lysate with magnetic beads conjugated to an antibody against the epitope tag (e.g., anti-FLAG M2 magnetic beads).[7]

    • Allow the bait protein and its associated complex to bind to the beads.

    • Wash the beads multiple times with lysis buffer to remove non-specific binders.[8]

  • Elution and Sample Preparation:

    • Elute the protein complexes from the beads using a competitive peptide or by changing the pH.

    • Separate the eluted proteins by SDS-PAGE.[9]

    • Perform an in-gel digest using trypsin to generate peptides.[3][9]

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

    • Filter the results against a list of common contaminants and compare to a control immunoprecipitation (using an empty vector or irrelevant bait) to identify specific this compound interactors.[2]

Protocol 2: SILAC-based Phosphoproteomics

This protocol details the workflow for quantifying this compound-dependent phosphorylation.

  • SILAC Labeling:

    • Adapt two populations of cells to grow in custom SILAC DMEM/RPMI media.

    • One medium should contain "light" (normal isotope) arginine and lysine, while the other contains "heavy" (e.g., ¹³C₆, ¹⁵N₄-Arginine and ¹³C₆, ¹⁵N₂-Lysine) versions of these amino acids.

    • Culture the cells for at least five passages to ensure complete incorporation of the isotopic amino acids.[9]

  • Cell Treatment and Lysis:

    • Treat the "light" cell population with a this compound inhibitor. The "heavy" population serves as the control.

    • Harvest and wash the cells separately, then combine them in a 1:1 ratio based on cell count or protein concentration.

    • Lyse the combined cell pellet in a strong lysis buffer (e.g., urea-based) containing protease and phosphatase inhibitors.

  • Protein Digestion and Phosphopeptide Enrichment:

    • Precipitate the proteins (e.g., with cold acetone) and resuspend for digestion.[9]

    • Digest the proteins into peptides using trypsin.

    • Enrich for phosphopeptides from the complex peptide mixture using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[4][9]

  • Mass Spectrometry Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[4]

    • The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

  • Data Analysis and Quantification:

    • Use specialized software (e.g., MaxQuant) to identify the phosphopeptides and quantify the intensity ratios of the heavy/light peptide pairs.

    • A change in the H/L ratio for a specific phosphopeptide indicates a change in its phosphorylation level in response to this compound inhibition. Perform statistical analysis to identify significantly regulated phosphosites.

References

Safety Operating Guide

Proper Disposal Procedures for Flammable Organic Solvents (Example: Acetone)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are provided for a representative flammable organic solvent, Acetone, as the initially requested substance "CHIC35" does not correspond to a publicly documented chemical. This information is for illustrative purposes and should be adapted based on the specific Safety Data Sheet (SDS) of the chemical . Always prioritize the SDS for accurate and safe handling and disposal instructions.

This guide provides essential safety and logistical information for the proper disposal of flammable organic solvents like Acetone, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental compliance.

Key Safety and Hazard Information for Acetone

Proper disposal begins with understanding the inherent risks associated with the chemical. Acetone is a highly flammable and volatile liquid that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2]

PropertyValueSource
CAS Number 67-64-1[3]
Molecular Formula C3H6O[4]
Flash Point -20 °C (-4 °F)[2]
Auto-ignition Temperature 465 °C (869 °F)[2]
Flammability Limits in Air 2.9% to 12.8% by volume[2]
Primary Hazards Highly flammable, serious eye irritant, may cause drowsiness or dizziness.[1][2]

Step-by-Step Disposal Protocol for Acetone Waste

This protocol outlines the necessary steps for the safe handling and disposal of acetone waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye and Face Protection: Always wear chemical safety goggles.[5][6] If there is a splash hazard, a face shield should also be worn.[6][7]

  • Hand Protection: Wear chemical-resistant gloves.[5] Butyl rubber gloves are recommended for handling acetone.[6][8] Nitrile gloves can also provide protection.[8] Always inspect gloves for any signs of degradation before use.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[6]

  • Respiratory Protection: In areas with high vapor concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.[4][5][7]

  • Ventilation: All handling of acetone waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the disposal area.[1][7] Use only non-sparking tools.[1][4]

2. Waste Collection and Segregation:

  • Waste Container: Use a designated, properly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE) or stainless steel.[5] The container must have a secure, tight-fitting lid.[3][5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Acetone Waste," and include the date the waste was first added.[5]

  • Segregation: Do not mix acetone waste with other incompatible waste streams. Acetone is incompatible with strong oxidizing agents, strong reducing agents, strong bases, nitric acid, and chloroform in the presence of a base.[9][10]

3. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[9]

  • Remove all ignition sources.[4][9]

  • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[4][9]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[4][9]

  • Ventilate the area to disperse any remaining vapors.[4][9]

4. Final Disposal:

  • Licensed Disposal Facility: Acetone is considered hazardous waste and must be disposed of through a licensed hazardous waste disposal facility.[5] Do not pour acetone waste down the drain or dispose of it with regular trash.[11]

  • Manifesting: For larger quantities of waste, a hazardous waste manifest will be required to track the waste from your facility to the disposal site.[12]

  • Local Regulations: Always adhere to your institution's and local environmental agency's specific guidelines for hazardous waste disposal.[9][11] Contact your local environmental, health, or solid waste agency for specific guidance in your area.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the acetone waste disposal process.

start Start: Acetone Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect 2. Collect Waste in Designated Container ppe->collect label 3. Securely Lid and Label Container collect->label store 4. Store in Ventilated, Secondary Containment Area label->store spill Spill Occurs store->spill pickup 5. Arrange for Pickup by Licensed Waste Disposal store->pickup spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->store end End: Waste Disposed pickup->end

Caption: Workflow for the safe disposal of acetone waste.

References

Essential Safety and Handling Protocols for the Novel Compound CHIC35

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for the novel compound designated CHIC35. As comprehensive safety data for this specific compound is not publicly available, these guidelines are based on a conservative approach, assuming the substance is hazardous. All handling and disposal must be conducted by trained personnel in a controlled laboratory environment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Recommendations

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound.[1][2][3] The required level of PPE depends on the specific procedure and the potential for exposure.[1]

Task Required PPE Protection Level
Receiving and Unpacking Safety glasses, lab coat, nitrile glovesBasic
Weighing and Aliquoting (Solid) Full-face respirator, chemical-resistant suit, double nitrile gloves, shoe coversHigh
Dissolution and Solution Handling Chemical splash goggles, lab coat over chemical-resistant apron, nitrile glovesModerate
In-vitro Experiments Safety glasses, lab coat, nitrile glovesBasic
In-vivo Administration Full-face respirator, disposable gown, double nitrile gloves, shoe coversHigh
Waste Disposal Chemical splash goggles, lab coat, heavy-duty nitrile or butyl rubber glovesModerate

Experimental Protocols

Receiving and Storage of this compound

Objective: To safely receive and store the novel compound this compound, maintaining its integrity and preventing accidental exposure.

Methodology:

  • Visually inspect the shipping container for any signs of damage or leaks upon arrival.

  • Don appropriate PPE (safety glasses, lab coat, nitrile gloves).

  • Transport the unopened container to a designated, restricted-access storage area.

  • Store this compound in a cool, dry, and dark location, away from incompatible materials. The recommended initial storage temperature for the solid compound is -20°C.[2]

  • Log the compound's arrival, quantity, and storage location in the chemical inventory system.

Preparation of a 10 mM Stock Solution

Objective: To accurately prepare a stock solution of this compound for experimental use, minimizing aerosol generation and exposure.

Methodology:

  • Perform all operations within a certified chemical fume hood.[2][4]

  • Don the required PPE (full-face respirator, chemical-resistant suit, double nitrile gloves, shoe covers).

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the required amount of solid this compound using an analytical balance within the fume hood.

  • Slowly add the appropriate solvent (e.g., DMSO) to the solid compound to dissolve it, avoiding splashing.[2]

  • Once dissolved, cap the vial securely and vortex briefly to ensure homogeneity.

  • Label the stock solution vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the recommended temperature, protected from light.

Spill Management

Objective: To safely manage and decontaminate spills of this compound.

Methodology:

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an absorbent material to contain the spill.[4]

    • Decontaminate the area with a suitable cleaning agent.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.[4]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.[4]

    • Alert the institutional safety office and follow their emergency procedures.[4]

    • Do not attempt to clean up a large spill without specialized training and equipment.[4]

Operational and Disposal Plans

Handling Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

cluster_receipt Receiving cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Weigh Weigh Solid Log->Weigh Transfer to Lab Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate Segregate Waste Experiment->Segregate Generate Waste Containerize Seal in Labeled Container Segregate->Containerize Dispose Dispose via EHS Containerize->Dispose

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。